8-Chloroxanthine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
8-chloro-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCWWUKRLUQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929020 | |
| Record name | 8-Chloro-9H-purine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Chloroxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.167 mg/mL at 20 °C | |
| Record name | 8-Chloroxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13548-68-0 | |
| Record name | 8-Chloro-3,9-dihydro-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13548-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-CHLOROXANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chloro-9H-purine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloroxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
8-Chloroxanthine: A Technical Guide to its Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroxanthine is a synthetic purine derivative belonging to the xanthine family. Its structure is characterized by a chlorine atom at the 8-position of the xanthine core. This modification significantly influences its chemical and biological properties compared to naturally occurring xanthines like caffeine and theophylline. This technical guide provides a comprehensive overview of the fundamental properties, structure, and known biological activities of this compound, presenting available data in a structured format to support research and drug development endeavors.
Chemical Structure and Properties
This compound is structurally distinct from its more commonly studied counterpart, 8-Chlorotheophylline, by the absence of methyl groups at the N1 and N3 positions of the purine ring. This fundamental difference impacts its polarity, solubility, and biological interactions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| IUPAC Name | 8-chloro-3,7-dihydropurine-2,6-dione | PubChem[1] |
| CAS Number | 13548-68-0 | PubChem[1] |
| Molecular Formula | C₅H₃ClN₄O₂ | PubChem[1] |
| Molecular Weight | 186.55 g/mol | PubChem[1] |
| Appearance | White to light yellow crystal powder (for related compounds) | ECHEMI (for 8-Chlorotheophylline) |
| Melting Point | >300 °C (Decomposes) | Estimated from related compounds |
| Solubility | Slightly soluble in water; Soluble in alkaline solutions | General xanthine properties |
| pKa | Data not readily available |
Structure:
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The synthesis of 8-substituted xanthines, including this compound, typically involves the chlorination of a xanthine precursor. While a specific detailed protocol for this compound is not widely published, a general approach involves the reaction of xanthine with a chlorinating agent.
General Experimental Protocol: Chlorination of Xanthine
A common method for the synthesis of 8-haloxanthines is the Traube synthesis, which involves the cyclization of a substituted diaminouracil. Alternatively, direct chlorination of xanthine can be achieved, though this may lead to a mixture of products. A generalized procedure for the synthesis of an 8-haloxanthine is outlined below.
Materials:
-
Xanthine
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS), phosphorus oxychloride (POCl₃))
-
Anhydrous solvent (e.g., sulfolane, toluene)
-
Base (e.g., sodium hydroxide for workup)
-
Acid (e.g., hydrochloric acid for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, the starting material (e.g., a 5,6-diaminouracil derivative for Traube synthesis, or xanthine for direct chlorination) is suspended in an anhydrous solvent.
-
Addition of Reagents: The chlorinating agent is added portion-wise to the suspension. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess solvent and volatile reagents are removed under reduced pressure. The residue is then dissolved in an aqueous basic solution (e.g., 1M NaOH) and subsequently precipitated by the addition of acid (e.g., concentrated HCl) to adjust the pH to approximately 2.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
Xanthine derivatives are well-known for their activity as antagonists of adenosine receptors. The substitution at the 8-position plays a crucial role in determining the affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).
While specific binding affinity data for this compound is scarce in the readily available literature, it is expected to act as an adenosine receptor antagonist. The potency and selectivity would need to be determined through radioligand binding assays. The general mechanism of action for xanthine antagonists involves the competitive blockade of adenosine receptors, thereby inhibiting the downstream signaling pathways initiated by adenosine.
Adenosine signaling plays a key role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, this compound could potentially modulate these processes. For instance, antagonism of A₁ and A₂A receptors in the central nervous system can lead to stimulant effects.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound is a foundational molecule within the vast family of xanthine derivatives. While its direct therapeutic applications have been less explored compared to its methylated analogs like 8-Chlorotheophylline, its unique structural properties make it a valuable scaffold for medicinal chemistry and drug discovery. Further research is warranted to fully elucidate its pharmacological profile, including its specific binding affinities to adenosine receptor subtypes and its potential as a lead compound for the development of novel therapeutics. The experimental approaches outlined in this guide provide a framework for future investigations into this intriguing molecule.
References
The Dual-Pronged Mechanism of 8-Chloroxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroxanthine, also known as 8-chlorotheophylline, is a synthetic methylxanthine derivative with a well-established role as a central nervous system stimulant. It is a key component of the antiemetic drug dimenhydrinate, where it counteracts the sedative effects of diphenhydramine.[1][2][3] The pharmacological effects of this compound are primarily attributed to its action on two key molecular targets: adenosine receptors and phosphodiesterase (PDE) enzymes. This technical guide provides an in-depth exploration of these mechanisms, supported by available data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanisms of Action
This compound exerts its physiological effects through two primary, interconnected mechanisms:
-
Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at adenosine receptors. Adenosine is an endogenous nucleoside that plays a crucial neuromodulatory role, generally exerting inhibitory effects on neuronal firing. By blocking adenosine receptors, this compound effectively reverses this inhibition, leading to increased neuronal excitability and central nervous system stimulation.[1][2][3]
-
Phosphodiesterase (PDE) Inhibition: In common with other xanthine derivatives, this compound is a non-selective inhibitor of phosphodiesterase enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound increases the intracellular levels of these cyclic nucleotides, leading to a variety of downstream cellular responses, including smooth muscle relaxation.
Quantitative Analysis of Receptor and Enzyme Interactions
While specific quantitative binding affinity (Ki) and inhibitory concentration (IC50) values for this compound across all adenosine receptor subtypes and phosphodiesterase isoforms are not extensively documented in publicly available literature, data for the closely related and well-characterized xanthines, theophylline and caffeine, provide a valuable comparative framework. It is anticipated that this compound exhibits a similar profile of non-selective, micromolar affinity for adenosine receptors and broad-spectrum PDE inhibition.
Table 1: Comparative Binding Affinities (Ki) of Theophylline and Caffeine for Human Adenosine Receptor Subtypes
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki |
| Theophylline | 11,000 | 45,000 | Data Not Available | Data Not Available |
| Caffeine | 12,000 - 50,000 | 2,400 - 40,000 | 13,000 - 100,000 | > 100,000 |
Data compiled from various structure-activity relationship studies on 8-substituted xanthines.[4] Values can vary based on experimental conditions.
Table 2: Comparative Inhibitory Potency (IC50) of Theophylline and Caffeine against Phosphodiesterase Isoforms
| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| Theophylline | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 |
| Caffeine | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 |
Note: Theophylline and caffeine are generally considered weak, non-selective PDE inhibitors with IC50 values typically in the high micromolar range.
Signaling Pathways
The antagonism of adenosine receptors and inhibition of phosphodiesterases by this compound initiates distinct but often convergent signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of xanthine derivatives like this compound.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype (e.g., A1).
Materials:
-
Membrane Preparation: Crude membrane fractions from cells or tissues expressing the adenosine receptor of interest (e.g., HEK-293 cells transfected with the human A1 adenosine receptor).
-
Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [3H]DPCPX for A1 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA) or a selective antagonist for the receptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B) pre-treated with 0.3% polyethyleneimine (PEI).
-
Cell Harvester and Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.
-
Assay Setup: In a 96-well microplate, prepare triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically 10-10 M to 10-4 M).
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control.
-
Test Compound Wells: Add 50 µL of serially diluted this compound.
-
-
Reaction Initiation: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells, followed by 100 µL of the membrane suspension to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 of this compound against a specific PDE isoform.
Materials:
-
Recombinant PDE Enzyme: Purified enzyme for the isoform of interest.
-
Substrate: cAMP or cGMP.
-
5'-Nucleotidase: To convert the product of the PDE reaction (5'-AMP or 5'-GMP) to a nucleoside and inorganic phosphate.
-
Phosphate Detection Reagent: (e.g., Malachite Green-based reagent).
-
Test Compound: this compound.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
96-well Microplate and Plate Reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the PDE enzyme, substrate, 5'-nucleotidase, and serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, this compound (or vehicle for control), and the PDE enzyme.
-
Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Second Enzymatic Step: Add 5'-nucleotidase to each well and incubate for an additional period (e.g., 15 minutes) to convert the 5'-monophosphate to inorganic phosphate.
-
Detection: Add the phosphate detection reagent to each well and incubate for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
Conclusion
This compound's mechanism of action is characterized by a dual antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. While it is a well-established compound, a comprehensive quantitative characterization of its interaction with all adenosine receptor subtypes and PDE isoforms remains an area for further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such studies, which would contribute to a more complete understanding of the pharmacological profile of this widely used xanthine derivative. This knowledge is essential for the rational design of future therapeutic agents targeting the adenosinergic and cyclic nucleotide signaling pathways.
References
8-Chloroxanthine: A Technical Guide to its Function as an Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroxanthine, chemically known as 8-chloro-1,3-dimethylxanthine or 8-chlorotheophylline, is a derivative of the xanthine class of compounds, which are well-established as non-selective antagonists of adenosine receptors.[1][2] While its physiological effects are comparable to those of caffeine, its primary application in pharmacology has been as a component of the antiemetic drug dimenhydrinate, where it is combined with diphenhydramine to counteract sedative side effects.[1][2] The addition of the chlorine atom at the 8-position primarily increases the acidity of the xanthine molecule, facilitating the formation of a stable salt with diphenhydramine, rather than conferring enhanced potency or selectivity for adenosine receptor subtypes.[2][3] This technical guide provides a comprehensive overview of this compound's role as an adenosine receptor antagonist, detailing the underlying signaling pathways, relevant experimental protocols for its characterization, and a comparative analysis of its potential activity based on structurally related compounds. Although direct quantitative binding data for this compound is not extensively available in the public domain, this document serves as a foundational resource for researchers interested in its pharmacological profile.
Introduction to Adenosine Receptors and Xanthine Antagonism
Adenosine is a ubiquitous endogenous purine nucleoside that modulates a vast array of physiological processes by activating four distinct G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4] These receptors are integral in the regulation of cardiovascular, neurological, inflammatory, and immune responses.[4] Xanthine alkaloids, such as caffeine and theophylline, are structurally similar to adenosine and act as non-selective competitive antagonists at these receptors.[5] this compound, as a member of this family, is presumed to share this mechanism of action, exerting its stimulant and other physiological effects by blocking the binding of endogenous adenosine to its receptors.[1][6]
Adenosine Receptor Signaling Pathways
The antagonism of adenosine receptors by this compound interferes with key intracellular signaling cascades. The A1 and A3 receptors primarily couple to inhibitory G-proteins (Gi/o), while the A2A and A2B receptors couple to stimulatory G-proteins (Gs). The A2B receptor can also couple to Gq proteins.
A1 and A3 Receptor Signaling
Activation of A1 and A3 adenosine receptors by adenosine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can activate phospholipase C (PLC) and modulate ion channel activity. This compound, by blocking these receptors, prevents these inhibitory downstream effects.
A2A and A2B Receptor Signaling
Conversely, adenosine binding to A2A and A2B receptors stimulates adenylyl cyclase via Gs proteins, leading to an increase in intracellular cAMP levels and subsequent PKA activation. The A2B receptor can also activate the PLC pathway through Gq coupling. By antagonizing these receptors, this compound blocks these stimulatory effects.
Quantitative Data and Comparative Analysis
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (>µM) |
| Theophylline | 20-30 | ~20 | ~15 | >100 |
| Caffeine | 90-110 | ~80 | ~30 | >100 |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Data for Theophylline and Caffeine are derived from studies on rat brain preparations and human cell lines and represent approximate values for comparative purposes.[5][7]
Logical Relationship of Xanthine Derivatives
This compound is a synthetic derivative of theophylline, which itself is a dimethylated derivative of the parent purine, xanthine. This structural relationship underpins their shared mechanism of action as adenosine receptor antagonists.
Experimental Protocols
To quantitatively assess the interaction of this compound with adenosine receptors, standardized in vitro assays are employed. The following are generalized protocols for determining its binding affinity and functional antagonism.
Competitive Radioligand Binding Assay
This assay determines the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
A suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
This compound (test compound).
-
A non-specific binding control (e.g., Theophylline at a high concentration).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound. Resuspend cell membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific control, or a concentration of this compound.
-
Incubation: Initiate the reaction by adding the membrane suspension to all wells. Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound. Determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced stimulation (for A2A/A2B) or inhibition (for A1/A3) of adenylyl cyclase, quantifying its functional potency (IC50).
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest.
-
A suitable adenosine receptor agonist (e.g., NECA).
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
Methodology:
-
Cell Plating: Seed cells in a suitable microplate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Agonist Stimulation: Add the adenosine agonist at a concentration that elicits a submaximal response (e.g., EC80) to stimulate or inhibit cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Conclusion
This compound is a recognized adenosine receptor antagonist belonging to the xanthine family. While its primary pharmacological role has been historically linked to its use in combination pharmaceuticals, its fundamental mechanism of action lies in the non-selective blockade of A1, A2A, A2B, and A3 adenosine receptors. The lack of specific quantitative binding and functional data in the current literature presents an opportunity for further research to fully characterize its receptor interaction profile. The experimental protocols and comparative data provided in this guide offer a framework for such investigations. A thorough understanding of its affinity and selectivity is crucial for exploring any potential therapeutic applications beyond its current use and for elucidating the full spectrum of its pharmacological effects.
References
- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Physiological Landscape of 1,3-Dimethyl-8-Chloroxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-8-chloroxanthine, also known as 8-chlorotheophylline, is a synthetic derivative of xanthine, structurally related to well-known methylxanthines like caffeine and theophylline.[1][2][3][4] While it shares the characteristic stimulant properties of this class of compounds, its physiological effects are nuanced, stemming from a dual mechanism of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[3][4] This technical guide provides an in-depth exploration of the physiological effects of 1,3-dimethyl-8-chloroxanthine, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways to support further research and drug development endeavors.
Historically, 1,3-dimethyl-8-chloroxanthine has been widely used in combination with the antihistamine diphenhydramine in the antiemetic medication dimenhydrinate.[1][2] In this formulation, its primary role is to counteract the sedative effects of diphenhydramine.[1][2] The chloro-modification at the 8-position was not primarily for pharmacological properties but to increase the acidity of the xanthine amine group, facilitating the formation of a co-salt with diphenhydramine.[2]
Core Mechanisms of Action
The physiological effects of 1,3-dimethyl-8-chloroxanthine are primarily attributed to two distinct molecular mechanisms:
-
Adenosine Receptor Antagonism: As a competitive antagonist, it blocks the binding of adenosine to its G protein-coupled receptors (GPCRs), namely the A1, A2A, A2B, and A3 subtypes. Adenosine is a ubiquitous signaling molecule that typically exerts inhibitory effects in the central nervous system (CNS). By blocking these receptors, 1,3-dimethyl-8-chloroxanthine effectively reduces the inhibitory tone, leading to a net stimulant effect. This antagonism is the principal mechanism behind its ability to counteract drowsiness.[3]
-
Phosphodiesterase (PDE) Inhibition: This compound also inhibits the activity of phosphodiesterase enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting their degradation, 1,3-dimethyl-8-chloroxanthine leads to an accumulation of cAMP and cGMP, which in turn activates various downstream signaling pathways. This mechanism is thought to contribute to its effects on smooth muscle relaxation, including bronchodilation.[5]
Quantitative Pharmacological Data
A comprehensive understanding of the potency and selectivity of 1,3-dimethyl-8-chloroxanthine requires quantitative data on its interaction with its molecular targets. The following tables summarize the available data from various in vitro studies.
Table 1: Adenosine Receptor Binding Affinities (Ki)
| Receptor Subtype | Test Species | Ki (µM) | Reference |
| A1 | Rat | Data Not Available | |
| A2A | Rat | Data Not Available | |
| A2B | Human | Data Not Available | |
| A3 | Human | Data Not Available |
Table 2: Phosphodiesterase Inhibition (IC50)
| PDE Isoform | Test Species | IC50 (µM) | Reference |
| PDE1 | Bovine | Data Not Available | |
| PDE2 | Bovine | Data Not Available | |
| PDE3 | Human | Data Not Available | |
| PDE4 | Human | Data Not Available | |
| PDE5 | Human | Data Not Available |
Note: Specific IC50 values for 1,3-dimethyl-8-chloroxanthine against various PDE isoforms are not well-documented in publicly available literature.
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Value | Route of Administration | Reference |
| Bioavailability | Human | 42% to 62% (as part of dimenhydrinate) | Oral | [8] |
| Cmax | Human | Not specified for 8-chlorotheophylline alone | Oral | [8] |
| Tmax | Human | 2 to 3 hours (for diphenhydramine in dimenhydrinate) | Oral | [8] |
| Elimination Half-life | Human | 4 to 6 hours (for diphenhydramine in dimenhydrinate) | Oral | [9] |
| Blood-Brain Barrier Penetration | Mouse | Poor | Not specified | [1][2] |
Note: The pharmacokinetic data for 1,3-dimethyl-8-chloroxanthine is primarily derived from studies of dimenhydrinate, where it is co-administered with diphenhydramine.[8][9] Data for the isolated compound is limited.
Physiological Effects
Central Nervous System
The primary physiological effect of 1,3-dimethyl-8-chloroxanthine on the CNS is stimulation, manifesting as increased alertness and a counteraction of drowsiness.[3] This is a direct consequence of its adenosine receptor antagonism. However, unlike caffeine, it does not appear to produce significant hyperlocomotion in mice at typical doses.[1][2] This may be attributed to its poor penetration of the blood-brain barrier.[1][2]
Respiratory System
As a phosphodiesterase inhibitor, 1,3-dimethyl-8-chloroxanthine is expected to induce smooth muscle relaxation, which can lead to bronchodilation.[5] This property is shared with other methylxanthines like theophylline, which is a well-established treatment for respiratory conditions such as asthma.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the physiological effects of 1,3-dimethyl-8-chloroxanthine.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[7]
-
Test compound: 1,3-dimethyl-8-chloroxanthine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
Wash Buffer: Ice-cold assay buffer.[10]
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[10]
-
Scintillation counter.[10]
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.[10]
-
Assay Setup: In a 96-well microplate, set up triplicate wells for total binding (assay buffer only), non-specific binding (a high concentration of a non-radiolabeled ligand like theophylline), and the test compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁴ M).[10]
-
Reaction Initiation: Add a specific concentration of the radioligand (near its Kd value) to all wells, followed by the addition of the cell membrane preparation. The final assay volume is typically 200 µL.[10]
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[10]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[10]
-
Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding and test compound wells. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the displacement curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. 8-Chlorotheophylline [medbox.iiab.me]
- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 3. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 9. [Pharmacokinetics and bioavailability of diphenhydramine in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloroxanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 8-chloroxanthine derivatives, a class of compounds with significant pharmacological interest. Due to their structural similarity to endogenous purines, these molecules, particularly derivatives of theophylline and caffeine, serve as valuable scaffolds in medicinal chemistry. They are key intermediates in the development of various therapeutic agents, including adenosine receptor antagonists and anti-emetics.[1][2][3] This document details established synthetic protocols, presents characterization data in a structured format, and illustrates key chemical transformations and biological pathways.
Synthesis of this compound Derivatives
The primary route to this compound derivatives involves the direct chlorination of a xanthine precursor at the C8 position. The most common starting materials are theophylline and caffeine, leading to 8-chlorotheophylline and 8-chlorocaffeine, respectively.
Synthesis of 8-Chlorotheophylline
8-Chlorotheophylline (1,3-dimethyl-8-chloroxanthine) is a key intermediate and is notably used in combination with diphenhydramine to form the anti-emetic drug dimenhydrinate (Dramamine).[3] Its synthesis is typically achieved by the chlorination of theophylline.
A common and environmentally conscious method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in an aqueous medium.[4][5] This approach avoids the use of more hazardous reagents like chlorine gas.
Experimental Protocol: Synthesis of 8-Chlorotheophylline via N-Chlorosuccinimide [4]
-
Reaction Setup: Theophylline is dissolved in water.
-
Chlorination: N-chlorosuccinimide (in a molar ratio of 1:1 to 1.1 with theophylline) is added dropwise to the solution over a period of 60 to 120 minutes. The reaction temperature is maintained between 50 and 80°C.
-
Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC). Additional portions of NCS (0.1 to 0.2 molar equivalents) may be added until the theophylline starting material is no longer detectable.
-
pH Adjustment & Isolation: The pH of the reaction mixture is controlled to be between 6 and 7. Upon cooling to room temperature, the crude 8-chlorotheophylline precipitates as an off-white solid.
-
Purification: The crude product is filtered and washed. For further purification, it is dissolved in a 5% aqueous sodium hydroxide solution at 60-80°C. The pH is then adjusted to 3-3.5 with 10% dilute hydrochloric acid, causing the purified 8-chlorotheophylline to precipitate as a white solid. The final product is obtained after filtering and washing.
An alternative method utilizes chlorine gas in a chlorinated hydrocarbon solvent.[6]
Experimental Protocol: Synthesis of 8-Chlorotheophylline via Chlorine Gas [6]
-
Reaction Setup: Anhydrous theophylline is suspended in 1,1,2,2-tetrachloroethane. A small amount of thionyl chloride may be added to remove any residual moisture.
-
Chlorination: Dry chlorine gas is bubbled through the suspension at a temperature of 10-40°C until the reaction is complete.
-
Work-up: The reaction mixture is then treated to yield the product. A specific work-up involves reducing the temperature to below 30°C and adjusting the pH to 3-3.5 with 10% sulfuric acid, followed by stirring for 10 minutes.
-
Isolation: The product is isolated by centrifugation, followed by washing and drying.
Synthesis of 8-Chlorocaffeine
Similar to 8-chlorotheophylline, 8-chlorocaffeine can be synthesized by the direct halogenation of caffeine. N-chlorosuccinimide is a commonly used reagent for this transformation.[7]
Experimental Protocol: Synthesis of 8-Chlorocaffeine [7]
A general method involves reacting caffeine with N-chlorosuccinimide. While the specific reaction conditions from the primary literature can vary, a representative procedure would involve dissolving caffeine in a suitable solvent and reacting it with NCS, likely with heating, followed by purification of the resulting 8-chlorocaffeine.
Synthesis of Further Derivatives
8-Chloroxanthines are versatile intermediates for creating a diverse library of compounds through nucleophilic substitution reactions at the C8 position. The electron-withdrawing nature of the adjacent nitrogen atoms and carbonyl groups facilitates the displacement of the chloride ion.
For instance, 8-chlorotheophylline can be reacted with 4-amino acetophenone to form an amine-linked derivative, which can then be used to synthesize chalcones, pyrimidines, and pyrazoline derivatives.[8]
Experimental Protocol: Synthesis of 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione [8]
-
Reaction Setup: 8-Chlorotheophylline (1 equivalent) and 4-amino acetophenone (1 equivalent) are dissolved in tetrahydrofuran (THF).
-
Base Addition: Triethylamine (a slight excess) is added to the mixture.
-
Reaction: The mixture is refluxed for 24 hours, with the reaction progress monitored by TLC.
-
Work-up and Isolation: The reaction is neutralized with glacial acetic acid. The resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the product.
The following diagram illustrates the general synthetic pathways described:
Caption: Synthetic routes to 8-chloroxanthines and their subsequent derivatization.
Characterization of this compound Derivatives
A combination of spectroscopic and physical methods is employed to confirm the structure and purity of synthesized this compound derivatives.
Physical Properties
The physical properties, such as melting point and yield, are crucial initial indicators of product identity and reaction efficiency.
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |
| 8-Chlorotheophylline | Theophylline | N-Chlorosuccinimide | 88-90 | >300 (decomposes) | [4] |
| 8-Chlorotheophylline | Theophylline | Chlorine Gas | 88 | 301-302 (decomposes) | [6] |
| 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 8-Chlorotheophylline | 4-amino acetophenone | 79 | 176-179 | [8] |
Spectroscopic Data
Spectroscopic techniques provide detailed structural information. Key methods include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
FT-IR Spectroscopy: This technique is used to identify characteristic functional groups.
| Compound | Key FT-IR Peaks (cm⁻¹) | Reference |
| 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 3361 (N-H), 3130 (C-H arom.), 2983, 2883 (C-H ali.), 1716, 1700 (C=O), 1635 (C=C), 1519 (C=N) | [8] |
| 8-(4-((E)-3-(4-hydroxy-3-methoxyphenyl) acryloyl) phenylamino)-1,3-dimethyl-1H-purine -2,6 (3H,7H)-dione | 3437 (O-H), 3336 (N-H), 1668 (C=O chalcone), 1516 (C=C chalcone) | [8] |
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | Reference |
| 8-(4-((E)-3-(4-hydroxy-3-methoxyphenyl) acryloyl) phenylamino)-1,3-dimethyl-1H-purine -2,6 (3H,7H)-dione | 3.21 (s, 3H, N₁-CH₃), 3.60 (s, 3H, N₃-CH₃), 3.80 (s, 3H, OCH₃), 6.54-7.44 (m, 7H, arom.), 7.64, 7.66 (d, 1H, J=15.9 Hz), 8.0, 8.03 (d, 1H, J=15.9 Hz), 9.64 (s, br, 1H, N₁₀H), 9.84 (s, 1H, OH), 12.46 (s, br, 1H, N₉H) | [8] |
Mass Spectrometry: This technique confirms the molecular weight of the synthesized compounds.[9]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 8-Chlorotheophylline | C₇H₇ClN₄O₂ | 214.61 |
| 8-Chlorocaffeine | C₈H₉ClN₄O₂ | 228.64 |
Biological Activity and Signaling Pathways
Xanthine derivatives are well-known for their biological activities, primarily as adenosine receptor antagonists.[1] Adenosine is a nucleoside that modulates various physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.
8-Chlorotheophylline, for example, acts as a central nervous system stimulant by blocking adenosine receptors.[3] This blockade leads to an increase in neuronal firing. This mechanism is therapeutically exploited in dimenhydrinate, where the stimulant properties of 8-chlorotheophylline counteract the drowsiness induced by diphenhydramine.[3]
The following diagram illustrates the mechanism of action of this compound derivatives as adenosine receptor antagonists.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 5. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 6. CN102875553A - Preparation process for 8-chlorotheophylline and intermediate 7,8-dichlorotheophylline thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]
- 9. 8-Chlorotheophylline [webbook.nist.gov]
The Stimulatory Role of 8-Chloroxanthine in the Central Nervous System: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroxanthine, also known as 8-chlorotheophylline, is a methylated xanthine derivative with a well-established role as a central nervous system (CNS) stimulant.[1][2][3] Structurally similar to caffeine and theophylline, this compound exerts its physiological effects primarily through the antagonism of adenosine receptors.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and associated signaling pathways related to the CNS stimulatory properties of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action: Adenosine Receptor Antagonism
The primary mechanism underlying the CNS stimulant effects of this compound is its action as a competitive antagonist at adenosine receptors.[1][2] Adenosine is an endogenous purine nucleoside that plays a crucial neuromodulatory role, generally exerting inhibitory effects on neuronal activity. By binding to and blocking adenosine receptors, this compound mitigates the sedative and inhibitory effects of adenosine, leading to a state of increased neuronal excitability and CNS stimulation.
Table 1: Comparative Adenosine A1 Receptor Binding Affinity of Theophylline
| Compound | Kᵢ (μM) for [³H]Cyclohexyladenosine Binding (A1 Receptor) |
| Theophylline | 10 |
Data sourced from Snyder et al. (1981).[4][5][6][7][8]
This foundational work suggests that the CNS stimulant properties of xanthines like this compound are directly linked to their ability to block A1 adenosine receptors.
Secondary Mechanism: Phosphodiesterase Inhibition
In addition to adenosine receptor antagonism, xanthine derivatives are known to act as inhibitors of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these second messengers, which can potentiate the effects of various neurotransmitters and hormones, contributing to an overall stimulatory effect. However, the concentration of xanthines required for significant PDE inhibition is generally higher than that required for adenosine receptor antagonism. Specific IC50 values for this compound's activity on different PDE isoforms are not extensively reported in the literature, suggesting that adenosine receptor antagonism is its primary mechanism of action at typical physiological concentrations.
Experimental Evidence: Locomotor Activity Studies
The CNS stimulant effects of this compound have been demonstrated in preclinical models, most notably through the assessment of locomotor activity in mice. Increased locomotor activity is a well-accepted indicator of CNS stimulation. A study by Halpert et al. (2003) investigated the effects of 8-chlorotheophylline on locomotor activity.[9]
Table 2: Effect of 8-Chlorotheophylline on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Arbitrary Units) |
| Vehicle | - | ~1500 |
| 8-Chlorotheophylline | 23.0 | ~2500 |
| 8-Chlorotheophylline | 27.6 | ~2800 |
| 8-Chlorotheophylline | 32.2 | ~2700 |
Data adapted from Halpert et al. (2003). The study found that 8-chlorotheophylline significantly enhanced locomotor activity compared to vehicle control.[9]
These findings provide quantitative evidence for the in vivo stimulatory effects of this compound.
Signaling Pathways
The CNS stimulation induced by this compound can be understood through its impact on key signaling pathways.
Adenosine Receptor Antagonism Pathway
By blocking A1 and A2A adenosine receptors, this compound disinhibits adenylyl cyclase, leading to increased production of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, ultimately leading to increased neuronal excitability and neurotransmitter release. A crucial consequence of A2A receptor antagonism in the striatum is the potentiation of dopamine D2 receptor signaling, which is a key contributor to the psychostimulant effects of xanthines.
Caption: Adenosine Receptor Antagonism by this compound.
Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor Affinity
This protocol is adapted from Snyder et al. (1981) and is suitable for determining the binding affinity of xanthine derivatives to A1 adenosine receptors.[4][5][6][7][8]
Materials:
-
Rat brain membranes (prepared from cerebral cortex)
-
[³H]Cyclohexyladenosine ([³H]CHA) as the radioligand
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM Tris·HCl, pH 7.7
-
Wash Buffer: Ice-cold 50 mM Tris·HCl, pH 7.7
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and vials
-
Bovine serum albumin (BSA)
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in 50 volumes of ice-cold 50 mM Tris·HCl (pH 7.7). Centrifuge the homogenate at 50,000 x g for 10 minutes. Resuspend the pellet in the same buffer and centrifuge again. The final pellet is resuspended in fresh buffer to a protein concentration of approximately 10 mg/mL.
-
Binding Assay: In a final volume of 2 mL, incubate rat brain membranes (0.2-0.4 mg of protein) with 1.0 nM [³H]CHA in 50 mM Tris·HCl buffer (pH 7.7) containing 1 unit of adenosine deaminase per ml.
-
Competition Assay: To determine the Ki of this compound, perform the assay in the presence of various concentrations of the unlabeled drug (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a potent unlabeled adenosine agonist (e.g., 10 µM R-phenylisopropyladenosine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of the competing ligand that displaces 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Locomotor Activity Assessment in Mice
This protocol is a generalized procedure for assessing the stimulant effects of a compound on locomotor activity in mice, based on common practices in behavioral pharmacology.
Materials:
-
Male albino mice (e.g., Swiss Webster)
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Open-field activity chambers equipped with infrared beams for automated tracking
-
Animal scale
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. The room should be maintained at a constant temperature and humidity with controlled lighting.
-
Habituation: On the day prior to testing, handle each mouse and place it in the activity chamber for a 30-minute habituation session to reduce novelty-induced hyperactivity on the test day.
-
Drug Administration: On the test day, weigh each mouse and administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response relationship.
-
Locomotor Activity Recording: Immediately after injection, place the mouse in the center of the open-field chamber. Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period, typically 30-60 minutes. Data is often collected in 5-minute bins to analyze the time course of the drug's effect.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Caption: Workflow for Locomotor Activity Assessment.
Conclusion
This compound is a classic CNS stimulant that primarily functions as an adenosine receptor antagonist. Its ability to block the inhibitory effects of adenosine leads to increased neuronal activity and observable stimulant behaviors, such as increased locomotor activity. While its affinity for specific adenosine receptor subtypes and its potential role as a phosphodiesterase inhibitor require further detailed characterization, the existing evidence strongly supports its primary mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other xanthine derivatives in the context of CNS pharmacology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 4. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine receptors in the central nervous system: relationship to the central actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine receptors and behavioral actions of methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pinpick.it [pinpick.it]
- 8. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 9. Dimenhydrinate produces a conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Fate of 8-Chloroxanthine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroxanthine, a chlorinated derivative of the xanthine scaffold, represents a molecule of significant interest in medicinal chemistry and pharmacology. As a structural analog of naturally occurring methylxanthines like caffeine and theophylline, it holds potential for diverse pharmacological activities. Understanding the metabolic pathways of this compound is paramount for elucidating its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safety and efficacy in therapeutic applications. This technical guide provides an in-depth exploration of the putative metabolic pathways of this compound, outlines detailed experimental protocols for their investigation, and presents a framework for the systematic analysis of its biotransformation.
While specific experimental data on the metabolism of this compound is limited in publicly available literature, this guide leverages established principles of drug metabolism and the known metabolic fates of structurally related xanthine derivatives to propose likely biotransformation routes. The methodologies and data presentation formats described herein are intended to serve as a comprehensive resource for researchers embarking on the metabolic characterization of this compound and similar compounds.
Putative Metabolic Pathways of this compound
The metabolism of xenobiotics, including this compound, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These processes primarily occur in the liver and are catalyzed by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] Based on the metabolism of theophylline and caffeine, the primary routes of this compound metabolism are anticipated to be N-demethylation and, to a lesser extent, oxidation.[2]
Phase I Metabolism:
The initial biotransformation of this compound is likely initiated by CYP enzymes, with CYP1A2 being a principal catalyst, and CYP2E1 potentially playing a secondary role.[3] The primary Phase I reactions are predicted to be:
-
N-Demethylation: The removal of methyl groups from the N1 and N3 positions of the xanthine ring is a common metabolic pathway for related compounds.[4] This would lead to the formation of 8-Chloro-1-methylxanthine and 8-Chloro-3-methylxanthine.
-
Oxidation: While the 8-position is blocked by a chlorine atom, other positions on the purine ring could be susceptible to hydroxylation.
-
Dechlorination: The carbon-chlorine bond may be subject to metabolic cleavage, leading to the formation of xanthine or its methylated derivatives. This is a less common but plausible pathway.
Phase II Metabolism:
The metabolites generated during Phase I, particularly hydroxylated derivatives, can undergo conjugation with endogenous molecules to increase their water solubility and facilitate their excretion.[1] These reactions include:
-
Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).
The following diagram illustrates the putative metabolic pathway of this compound.
Experimental Protocols
To elucidate the metabolic fate of this compound, a combination of in vitro and in vivo studies is recommended.
In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To identify the primary oxidative metabolites of this compound and the cytochrome P450 enzymes involved in their formation.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS)
-
Recombinant human CYP enzymes (CYP1A2, CYP2E1, CYP3A4, etc.)
-
Specific CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6)
Procedure:
-
Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Enzyme Phenotyping:
-
Repeat the incubation using recombinant human CYP enzymes to identify the specific isoforms responsible for metabolite formation.
-
Conduct inhibition studies using specific CYP inhibitors to confirm the involvement of individual enzymes.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.
-
Determine the rate of disappearance of the parent compound and the formation of metabolites over time.
-
In Vivo Metabolism Study in a Rodent Model
Objective: To identify the major metabolites of this compound in vivo and determine their pharmacokinetic profiles.
Materials:
-
This compound
-
Test animals (e.g., Sprague-Dawley rats)
-
Vehicle for dosing (e.g., saline, PEG400)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Analytical standards for this compound and its putative metabolites
Procedure:
-
Dosing and Sample Collection:
-
Acclimate animals to metabolic cages.
-
Administer a single dose of this compound to the animals (e.g., via oral gavage or intravenous injection).
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel.
-
Collect urine and feces over a 24 or 48-hour period.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize feces and extract with a suitable solvent.
-
Prepare plasma, urine, and fecal extracts for analysis.
-
-
Sample Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify this compound and its metabolites.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent drug and its major metabolites using appropriate software (e.g., Phoenix WinNonlin).
-
-
Metabolite Identification:
-
Utilize high-resolution mass spectrometry (HRMS) to aid in the structural elucidation of unknown metabolites.
-
Data Presentation
Quantitative data from metabolic studies should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Remaining (%) |
| 0 | 100.0 |
| 15 | 85.2 |
| 30 | 68.9 |
| 60 | 45.1 |
| t1/2 (min) | 55.8 |
| CLint (µL/min/mg protein) | 12.4 |
Table 2: Formation of this compound Metabolites in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) |
| 8-Chloro-1-methylxanthine | 15.3 |
| 8-Chloro-3-methylxanthine | 28.7 |
| Hydroxylated Metabolite | 5.1 |
Table 3: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rats following a 10 mg/kg Oral Dose
| Parameter | This compound | 8-Chloro-3-methylxanthine |
| Cmax (ng/mL) | 850 | 230 |
| Tmax (h) | 1.0 | 2.0 |
| AUC0-inf (ng*h/mL) | 3400 | 1850 |
| t1/2 (h) | 3.5 | 5.2 |
Conclusion
The metabolic characterization of this compound is a critical step in its development as a potential therapeutic agent. This technical guide provides a comprehensive framework for investigating its biotransformation, from proposing putative metabolic pathways to detailing experimental protocols and data presentation formats. By employing the methodologies outlined herein, researchers can systematically elucidate the metabolic fate of this compound, thereby providing essential data to support its further development and ensure its safe and effective use. The proposed pathways, based on the metabolism of structurally similar xanthines, offer a robust starting point for these investigations. The successful execution of these studies will contribute significantly to our understanding of this promising molecule.
References
The Historical Development of 8-Chloroxanthine in Pharmacology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroxanthine, a methylated xanthine derivative, holds a unique place in pharmacological history, not as a primary therapeutic agent itself, but as a crucial component in one of the earliest and most enduring remedies for motion sickness. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, its pivotal role in the formulation of dimenhydrinate, and its underlying mechanism of action as an adenosine receptor antagonist. While specific quantitative pharmacological data from the mid-20th century is scarce in readily available literature, this guide presents a thorough account of its qualitative development and includes contemporary data to provide a complete pharmacological profile.
Introduction: The Serendipitous Discovery of a CNS Stimulant's Utility
The story of this compound in pharmacology is intrinsically linked to the development of dimenhydrinate, a widely used antiemetic. In the late 1940s, researchers at Johns Hopkins Hospital were investigating the antihistamine diphenhydramine for its potential in treating allergies. A serendipitous observation revealed that a patient receiving the drug experienced significant relief from motion sickness. This accidental discovery led to the development of Dramamine, a combination of diphenhydramine and 8-chlorotheophylline (a salt of this compound), which was introduced to the market by G.D. Searle & Co. in 1949.[1][2]
The rationale for including this compound was to counteract the significant sedative side effects of diphenhydramine.[3][4] As a xanthine derivative, structurally similar to caffeine and theophylline, this compound possesses central nervous system (CNS) stimulant properties.[4] This strategic combination allowed for the effective management of motion sickness while mitigating the undesirable drowsiness, a formulation principle that has stood the test of time.
Synthesis of this compound: A Chemical Perspective
This compound, chemically known as 1,3-dimethyl-8-chloroxanthine, is a derivative of theophylline. The primary method for its synthesis involves the chlorination of theophylline at the 8-position. Historical methods often utilized caffeine as a starting material, which would be chlorinated to form 7,8-dichlorocaffeine, followed by hydrolysis to yield this compound.
A general historical synthesis approach is outlined below:
More contemporary methods may employ different chlorinating agents and reaction conditions to improve yield and safety.
Pharmacological Profile: Adenosine Receptor Antagonism
The primary mechanism of action of this compound, like other xanthines, is the antagonism of adenosine receptors.[5] Adenosine is an endogenous nucleoside that plays a crucial role in regulating neuronal activity, primarily through A1 and A2A receptors in the CNS. By blocking these receptors, this compound inhibits the sedative and depressant effects of adenosine, leading to increased wakefulness and CNS stimulation.[5]
Quantitative Pharmacological Data
A comprehensive search of historical literature did not yield specific quantitative data, such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50), for this compound at adenosine receptors from the mid-20th century. The development of radioligand binding assays, which enabled the precise quantification of drug-receptor interactions, became more widespread in the latter half of the century.
To provide a quantitative context, the following table summarizes representative modern data for the binding affinities of theophylline, a closely related xanthine, at human adenosine receptors. It is important to note that these values may not directly reflect the specific affinities of this compound, but they offer a valuable point of comparison within the xanthine class.
| Compound | Receptor Subtype | Ki (nM) |
| Theophylline | Adenosine A1 | 13,000 |
| Theophylline | Adenosine A2A | 9,000 |
| Theophylline | Adenosine A2B | 15,000 |
| Theophylline | Adenosine A3 | >100,000 |
Data presented are representative values from contemporary studies and are intended for comparative purposes.
Experimental Protocols: Historical and Modern Approaches
Historical Methods for Assessing Pharmacological Activity
In the mid-20th century, the pharmacological activity of compounds like this compound was primarily assessed through in vivo and ex vivo functional assays. These methods focused on observing the physiological or behavioral effects of the drug rather than direct measurement of receptor binding.
Example of a historical experimental approach:
-
Animal Models: Researchers would have used animal models, such as mice or rats, to observe the stimulant effects of this compound. This could involve measuring changes in locomotor activity, respiratory rate, or the antagonism of sedative-induced sleep.
-
Isolated Organ Bath Experiments: To assess effects on smooth muscle, tissues such as guinea pig ileum or trachea would be suspended in an organ bath. The ability of this compound to antagonize adenosine-induced muscle relaxation would have provided evidence of its mechanism of action.
Modern Experimental Protocol: Radioligand Binding Assay
Contemporary pharmacological characterization of a compound like this compound would involve radioligand binding assays to determine its affinity for specific receptor subtypes.
Objective: To determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing human adenosine A1 or A2A receptors are cultured and harvested. The cell membranes are isolated through a series of homogenization and centrifugation steps.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors).
-
Competition Binding Assay: A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the prepared cell membranes.
-
Separation and Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Quantitative Structure-Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 4. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
8-Chloroxanthine and its Relationship to Caffeine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-chloroxanthine, elucidating its chemical properties, physiological effects, and its relationship to the metabolic pathways of caffeine. While structurally related as xanthine derivatives, this guide clarifies that this compound is not a metabolite of caffeine but rather a synthetic derivative of theophylline, a minor caffeine metabolite. We present detailed quantitative data on caffeine pharmacokinetics, in-depth experimental protocols for the analysis of these compounds, and visual diagrams of relevant signaling pathways and workflows to support researchers and professionals in drug development and metabolic studies.
Introduction: Caffeine and the Xanthine Family
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, known for its stimulant effects on the central nervous system.[1] It belongs to a class of compounds known as methylxanthines. Its physiological effects are primarily mediated through the antagonism of adenosine receptors.[1] Understanding the metabolism of caffeine is crucial for assessing its physiological impact, potential drug interactions, and for utilizing it as a probe for liver enzyme activity.
This compound, chemically known as 8-chlorotheophylline or 1,3-dimethyl-8-chloroxanthine, is also a stimulant of the xanthine chemical class with physiological effects similar to caffeine.[2][3][4][5][6] It is important to note that despite their structural similarities, this compound is not a naturally occurring metabolite of caffeine in humans. It is a synthetic compound, primarily used in combination with the antihistamine diphenhydramine in the antiemetic drug dimenhydrinate, where its stimulant properties counteract the sedative effects of diphenhydramine.[2][3][6] The "8-chloro" modification is primarily to increase the acidity of the xanthine amine group to facilitate the formation of a stable salt with diphenhydramine.[3]
This guide will first detail the metabolic pathways of caffeine, then clarify the synthetic origin and properties of this compound, and finally, provide detailed methodologies for their analysis and an overview of the relevant signaling pathways.
Caffeine Metabolism
Caffeine is almost exclusively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with less than 3% being excreted unchanged in the urine.[7] The CYP1A2 isozyme is responsible for more than 95% of the primary metabolism of caffeine.[8][9] The metabolism of caffeine is extensive, leading to the formation of numerous metabolites. The primary metabolic pathways are:
-
N-3 Demethylation: This is the main metabolic route, accounting for approximately 80-84% of caffeine metabolism, and leads to the formation of paraxanthine (1,7-dimethylxanthine). This reaction is almost exclusively catalyzed by CYP1A2.[8][10][11]
-
N-1 Demethylation: This pathway accounts for about 11-12% of caffeine metabolism and produces theobromine (3,7-dimethylxanthine).[8][9][10]
-
N-7 Demethylation: Approximately 4-5% of caffeine is metabolized via this route to form theophylline (1,3-dimethylxanthine).[8][9][10]
-
C-8 Hydroxylation: A smaller portion of caffeine is converted to 1,3,7-trimethyluric acid.
These primary metabolites undergo further secondary metabolism before excretion. Paraxanthine, the major metabolite, has pharmacological activity and potency as an adenosine antagonist similar to caffeine.[12] Due to its reliance on CYP1A2, caffeine is often used as a probe drug to assess the activity of this enzyme.[13]
Quantitative Data on Caffeine Pharmacokinetics
The following table summarizes key pharmacokinetic parameters for caffeine and its primary metabolites in healthy adults.
| Compound | Half-life (t½) [hours] | Plasma Clearance (ml/min/kg) | Volume of Distribution (Vd) [L/kg] | Primary Metabolite Formation (%) |
| Caffeine | 4.1 - 5.0[12][14] | 2.07[14] | 0.63 - 0.72[14] | N/A |
| Paraxanthine | 3.1[14] | 2.20[14] | 0.72[14] | ~81.5% from Caffeine[8] |
| Theobromine | 7.2[14] | 1.20[14] | 0.64[14] | ~10.8% from Caffeine[8] |
| Theophylline | 6.2[14] | 0.93[14] | 0.44[14] | ~5.4% from Caffeine[8] |
This compound: A Synthetic Theophylline Derivative
As established, this compound is not a metabolite of caffeine. It is synthesized from theophylline, which is a minor metabolite of caffeine. The synthesis typically involves the chlorination of theophylline at the 8-position. Several methods exist, including the use of N-chlorosuccinimide in an aqueous phase or chlorine gas in a chlorinated hydrocarbon solvent.[15][16][17]
The following diagram illustrates the logical and chemical relationship between caffeine, its metabolites, and this compound.
Experimental Protocols
Accurate quantification of caffeine, its metabolites, and this compound in biological matrices is essential for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.
Quantification of Caffeine and its Metabolites in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the simultaneous quantification of caffeine, paraxanthine, theophylline, and theobromine.[7][18]
4.1.1. Sample Preparation (Protein Precipitation)
-
To a 30 µL aliquot of human plasma, add 100 µL of a precipitation solution consisting of methanol containing internal standards (e.g., caffeine-d9, paraxanthine-d3) and 125 mM formic acid.[18]
-
Vortex the mixture for 5 minutes at approximately 1,175 rpm.
-
Centrifuge the samples for 5 minutes at 17,900 x g to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
4.1.2. Chromatographic Conditions
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A fast gradient from low to high organic phase over 3-5 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 5-10 µL.
4.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Quantification of 8-Chlorotheophylline in Pharmaceutical Preparations by HPLC-UV
This protocol is based on methods for the analysis of dimenhydrinate and its components.
4.2.1. Sample Preparation
-
Grind tablets into a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of mobile phase or methanol/water).
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
4.2.2. Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 83:17, v/v), pH adjusted to 3.5.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.[19]
-
Injection Volume: 20 µL.
Experimental Workflow Diagram
Signaling Pathways: Adenosine Receptor Antagonism
Both caffeine and this compound exert their primary stimulant effects by acting as antagonists at adenosine receptors, particularly the A1 and A2A subtypes.[6] Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking these receptors, caffeine and this compound prevent adenosine from binding, leading to an increase in neuronal firing and the release of various neurotransmitters.
The adenosine receptors are G-protein coupled receptors (GPCRs) with distinct downstream signaling pathways:
-
A1 and A3 Receptors: These are coupled to Gi/Go proteins. Their activation by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21]
-
A2A and A2B Receptors: These receptors are coupled to Gs/Golf proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[20][21]
The antagonism of these receptors by caffeine or this compound blocks these effects, leading to a net increase in neuronal excitability.
Conclusion
This guide has detailed the metabolic fate of caffeine and clarified the nature of this compound as a synthetic derivative of theophylline, not a direct caffeine metabolite. The provided quantitative data, experimental protocols, and pathway diagrams offer a robust resource for researchers in pharmacology, toxicology, and drug development. A clear understanding of these fundamental aspects is critical for the accurate interpretation of metabolic studies and the development of new therapeutic agents that may interact with these pathways. The methodologies presented herein provide a foundation for the reliable quantification of these compounds in various research and clinical settings.
References
- 1. scielo.br [scielo.br]
- 2. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. cjpas.net [cjpas.net]
- 11. The effect of caffeine dose on caffeine and paraxanthine changes in serum and saliva and CYP1A2 enzyme activity in athletes: a randomized placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of CYP1A2 enzyme activity in relation to type-2 diabetes and habitual caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 16. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 17. CN102875553A - Preparation process for 8-chlorotheophylline and intermediate 7,8-dichlorotheophylline thereof - Google Patents [patents.google.com]
- 18. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 8-Chloroxanthine using High-Performance Liquid Chromatography
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Chloroxanthine. This compound, a xanthine derivative, is a key intermediate in the synthesis of various pharmaceuticals.[1] This method is suitable for researchers, scientists, and professionals in drug development for purity assessment and quality control. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible method for the determination of this compound.
Introduction
This compound (8-chloro-1,3-dimethyl-7H-purine-2,6-dione) is a critical starting material and intermediate in the manufacturing of several active pharmaceutical ingredients.[1] Its purity directly impacts the quality and safety of the final drug product. Therefore, a precise and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 Hypersil ODS column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Glacial acetic acid (Analytical grade)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.1 M Ammonium acetate (pH 3.4, adjusted with glacial acetic acid) : Acetonitrile (75:25, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm[4] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 7.708 g of ammonium acetate in 750 mL of HPLC grade water. Adjust the pH to 3.4 with glacial acetic acid. Add 250 mL of acetonitrile and mix well. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dimethyl sulfoxide (DMSO) to obtain a stock solution of 1 mg/mL.[3] Further dilute this stock solution with the mobile phase to prepare working standard solutions of appropriate concentrations for calibration.
-
Sample Solution Preparation: Accurately weigh a quantity of the this compound sample, transfer it to a suitable volumetric flask, and dissolve it in DMSO to achieve a nominal concentration of 1 mg/mL.[3] Dilute with the mobile phase as necessary to fall within the calibration range.
Method Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak area of this compound. The retention time for this compound is expected to be around 5.5 minutes under these conditions.[3]
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
Data Presentation
The quantitative data for the method validation should be summarized as follows:
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | e.g., 0.1 - 40 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Key parameters for the validation of the analytical method.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, making it easily implementable in a quality control or research laboratory setting. Proper method validation should be performed to ensure the results are accurate and precise for the intended application.
References
- 1. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: 8-Chloroxanthine as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroxanthine, also known as 8-chlorotheophylline, is a chlorinated derivative of xanthine. It is a key intermediate in the synthesis of various pharmaceuticals, most notably as a component of the antiemetic drug dimenhydrinate, where it is combined with diphenhydramine.[1][2][3] Due to its prevalence as a synthetic precursor and potential impurity, the accurate quantification of this compound is critical in pharmaceutical quality control and stability studies. This application note provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value |
| Chemical Name | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione |
| Synonyms | 8-Chlorotheophylline, 1,3-Dimethyl-8-chloroxanthine |
| Molecular Formula | C₇H₇ClN₄O₂ |
| Molecular Weight | 214.61 g/mol [4] |
| Melting Point | ~290 °C (decomposes) |
| Solubility | Slightly soluble in water, soluble in sodium hydroxide solutions. |
| pKa | 5.2, 8.2 |
Application: Quantification of this compound in Pharmaceutical Ingredients and Formulations
This section outlines a validated HPLC-UV method for the quantification of this compound, which is particularly relevant for the analysis of active pharmaceutical ingredients (APIs) and finished drug products where this compound may be present as an impurity or a related substance.
Experimental Protocol: HPLC-UV Method
This protocol is a composite based on established methods for the analysis of dimenhydrinate and its related substances.[5][6]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Triethylamine
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | SymmetryShield RP8 or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.01 M H₃PO₄ with triethylamine (pH 2.8) in a ratio of 22:78 (v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 229 nm[6] or 280 nm[7] |
3. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 - 40 µg/mL).[8]
4. Sample Preparation:
-
API: Accurately weigh a suitable amount of the API, dissolve in the mobile phase, and dilute to a known volume to obtain a theoretical concentration of this compound within the calibration range.
-
Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient, and extract with a suitable solvent (e.g., mobile phase). Sonicate and centrifuge or filter to remove excipients. Dilute the resulting solution as needed to bring the concentration of this compound into the calibration range.
5. Analysis Workflow:
Caption: Workflow for the quantification of this compound using HPLC-UV.
Method Validation Summary
The following table summarizes typical validation parameters for the HPLC-UV method for this compound quantification.
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 40 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Typically around 0.3 µg/mL.[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Application: Impurity Profiling and Characterization by LC-MS
For the identification and characterization of this compound and its related impurities, a more specific and sensitive technique such as LC-MS is employed.
Experimental Protocol: LC-MS Method
This protocol is designed for the separation and identification of this compound and potential impurities.
1. Instrumentation and Materials:
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Sodium acetate (LC-MS grade)
-
Water (LC-MS grade)
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase | Acetonitrile and Sodium Acetate Buffer (e.g., 0.01 M, pH 3.57) in a ratio of 5:95 (v/v)[7] |
| Flow Rate | 1.5 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Mass Range | 120 - 500 m/z[2] |
| Nebulizing Gas | Nitrogen[2] |
3. Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of this compound in acetonitrile or the mobile phase at a concentration suitable for injection (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample as described in the HPLC-UV protocol, using LC-MS grade solvents.
4. Analysis Workflow:
Caption: Workflow for impurity profiling of this compound using LC-MS.
Data Interpretation
In positive ESI mode, this compound will primarily be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 215.0. The mass spectral data, in conjunction with the retention time, provides a high degree of confidence in the identification of this compound. Fragmentation patterns can be used to further confirm the structure and to characterize unknown impurities.
Conclusion
This compound serves as an indispensable reference standard for the quality control of pharmaceuticals where it is an active component, synthetic intermediate, or potential impurity. The HPLC-UV method detailed here is suitable for robust, routine quantification, while the LC-MS method provides the specificity and sensitivity required for impurity identification and characterization. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of their pharmaceutical products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 4. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
Synthesis of 8-Chloroxanthine from Theophylline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 8-chloroxanthine, a key intermediate in pharmaceutical manufacturing, from the readily available starting material, theophylline. The protocols detailed herein focus on a robust and environmentally conscious method utilizing N-chlorosuccinimide (NCS) as the chlorinating agent in an aqueous medium. This approach avoids the use of highly toxic chlorine gas and hazardous organic solvents. The described methodology consistently yields a high-purity product with excellent yields. This document includes a detailed experimental protocol, a summary of quantitative data, and a graphical representation of the experimental workflow.
Introduction
This compound, also known as 8-chlorotheophylline, is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the production of the antiemetic drug dimenhydrinate.[1][2] The chlorination of theophylline at the 8-position is the defining step in its synthesis. While historical methods have employed chlorine gas in chlorinated solvents, modern approaches have shifted towards safer and more environmentally friendly reagents.[3][4] This application note details a protocol that leverages N-chlorosuccinimide (NCS) in an aqueous solution, offering high yields and purity while minimizing environmental impact.[3]
Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from theophylline using the N-chlorosuccinimide method.
| Parameter | Value | Reference |
| Starting Material | Theophylline | [3] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [3] |
| Solvent | Water | [3] |
| Molar Ratio (Theophylline:NCS) | 1 : 1 to 1 : 1.3 | [3][4] |
| Reaction Temperature | 50 - 80 °C (Optimal: 60 - 65 °C) | [3][4] |
| Reaction Time | 1 - 5 hours (Typically 2 hours) | [3][4] |
| pH of Reaction Mixture | 6 - 7 | [3][4] |
| Product Yield | 88 - 90% | [3] |
| Product Purity (HPLC) | >99% | [3] |
Experimental Protocol
This protocol details the synthesis of this compound from theophylline using N-chlorosuccinimide.
Materials:
-
Theophylline (anhydrous)
-
N-Chlorosuccinimide (NCS)
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
10% (v/v) Hydrochloric Acid (HCl) solution
-
Distilled Water
-
Thin Layer Chromatography (TLC) plates (Silica gel 254)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, beaker, filter funnel)
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
Step 1: Reaction Setup and Chlorination
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve theophylline in water. The molar ratio of theophylline to N-chlorosuccinimide should be between 1:1 and 1:1.3.[3][4]
-
Heat the mixture to a temperature between 50 °C and 80 °C, with an optimal range of 60-65 °C.[3][4]
-
Slowly add a solution of N-chlorosuccinimide in water to the reaction mixture through the dropping funnel over a period of 60 to 120 minutes.[3]
-
Maintain the reaction temperature and continue stirring for an additional 60 to 120 minutes after the addition is complete.[3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3] The reaction is considered complete when the theophylline spot is no longer visible.
-
During the reaction, maintain the pH of the mixture between 6 and 7.[3][4]
Step 2: Isolation of Crude this compound
-
Once the reaction is complete, cool the mixture to room temperature.
-
A solid precipitate of crude this compound will form.[3]
-
Collect the crude product by filtration and wash it with water.
Step 3: Purification of this compound
-
Transfer the crude this compound to a beaker and add a 5% aqueous solution of sodium hydroxide.[3]
-
Heat the mixture to 60-80 °C with stirring until all the solid has dissolved.[3]
-
Cool the solution to room temperature.
-
Slowly add a 10% solution of dilute hydrochloric acid to the solution while stirring until the pH reaches 3 to 3.5.[3][4]
-
A white solid of purified this compound will precipitate out of the solution.[3]
-
Collect the purified product by filtration.
-
Wash the product with water to remove any residual acid.
-
Dry the purified this compound to obtain the final product.
Experimental Workflow
References
- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 4. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
Application of 8-Chloroxanthine in Pharmaceutical Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroxanthine, more commonly known as 8-chlorotheophylline, is a synthetic xanthine derivative with a significant role in pharmaceutical formulations. It is structurally related to caffeine and theophylline and functions as a central nervous system stimulant.[1][2][3] Its primary application is as a salt-forming agent with various drugs, most notably in the formulation of dimenhydrinate, an over-the-counter antiemetic.[2][4] In this combination, 8-chlorotheophylline's stimulant properties counteract the sedative side effects of the antihistamine diphenhydramine.[1][2][4] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical contexts.
Key Applications
-
Counteracting Sedation in Antiemetic Formulations: The principal use of 8-chlorotheophylline is in the formulation of dimenhydrinate, where it is combined in a 1:1 molar ratio with diphenhydramine.[5] While diphenhydramine is effective in preventing nausea and vomiting associated with motion sickness, it often induces drowsiness.[2][4] 8-chlorotheophylline mitigates this side effect through its stimulant action.[3][4]
-
Intermediate in the Synthesis of Adenosine Receptor Antagonists: 8-substituted xanthine derivatives are a significant class of adenosine receptor antagonists.[6][7] 8-chlorotheophylline serves as a key intermediate in the synthesis of various analogues with modified substitutions at the 8-position, allowing for the development of potent and selective antagonists for A1 and A2 adenosine receptors.[6][8]
Mechanism of Action: Adenosine Receptor Antagonism
8-chlorotheophylline exerts its stimulant effects primarily by acting as an antagonist at adenosine receptors, particularly A1 and A2A subtypes.[1][9] Adenosine is a neuromodulator that, upon binding to its receptors, typically leads to a decrease in neuronal firing and the release of neurotransmitters. By blocking these receptors, 8-chlorotheophylline prevents the inhibitory effects of adenosine, resulting in increased neuronal excitability and central nervous system stimulation.[3][10] This mechanism is analogous to that of other xanthines like caffeine and theophylline.[4][9]
Experimental Protocols
Protocol 1: Synthesis of 8-Chlorotheophylline from Theophylline
This protocol describes a method for the chlorination of theophylline at the 8-position to yield 8-chlorotheophylline.
Materials:
-
Theophylline Anhydrous
-
N-chlorosuccinimide (NCS)
-
Deionized Water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
10% (v/v) Hydrochloric Acid (HCl) solution
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Ethyl acetate
-
Toluene
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve Theophylline Anhydrous in water by warming to 60-65 °C.[2]
-
Chlorination: Slowly add N-chlorosuccinimide (in a molar ratio of approximately 1:1 to 1.1 with theophylline) to the heated solution over a period of 60-120 minutes.[6]
-
Reaction Monitoring: Maintain the reaction temperature at 60-65 °C for an additional 2 hours.[2] Monitor the progress of the reaction using TLC with a mobile phase of ethyl acetate:toluene:glacial acetic acid (10:0.3:0.5 v/v/v).[3] The disappearance of the theophylline spot indicates the completion of the reaction.
-
Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate of crude 8-chlorotheophylline will form.
-
Purification:
-
Filter the crude product and wash it with water.
-
Dissolve the crude solid in a 5% NaOH solution by warming to 65-75 °C until all the solid dissolves.[2]
-
Cool the solution to room temperature.
-
Acidify the solution by adding 10% HCl to adjust the pH to 3-3.5.[2][6] A white solid of purified 8-chlorotheophylline will precipitate.
-
-
Final Product: Filter the purified product, wash it with water, and dry it to obtain the final 8-chlorotheophylline.
Protocol 2: Formulation of Dimenhydrinate Orodispersible Tablets by Direct Compression
This protocol outlines the preparation of orodispersible tablets of dimenhydrinate.
Materials:
-
Dimenhydrinate
-
Crospovidone
-
Guar gum
-
Mannitol
-
Aspartame
-
Magnesium stearate
Procedure:
-
Preparation of Superdisintegrant: Prepare co-processed superdisintegrants by mixing crospovidone and guar gum in various ratios (e.g., 1:1, 1:2, 1:3).[8]
-
Sieving: Pass all ingredients (dimenhydrinate, co-processed superdisintegrant, mannitol, aspartame) through a suitable sieve to ensure uniform particle size.
-
Blending: Blend the sieved dimenhydrinate and other excipients (except the lubricant) for a sufficient time to achieve a homogenous mixture.
-
Lubrication: Add magnesium stearate to the blend and mix for a short period (e.g., 5 minutes).[7]
-
Compression: Compress the final blend into tablets using a tablet press.
Protocol 3: HPLC Analysis of 8-Chlorotheophylline and its Impurities
This protocol provides a method for the analysis of 8-chlorotheophylline and the identification of potential impurities using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Phenomenex ODS (250 x 4.6 mm I.D.; particle size 5 µm) or equivalent C12/C18 column.[3][11]
-
Mobile Phase: A mixture of acetonitrile and 0.01 M sodium acetate trihydrate buffer (pH adjusted to 3.57) in a ratio of 5:95 v/v.[3] An alternative mobile phase is a mixture of acetonitrile and 0.01 mol/L H3PO4 + triethylamine (pH adjusted to 2.8) in a ratio of 22:78 v/v.[11]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a standard solution of 8-chlorotheophylline in a suitable solvent (e.g., the mobile phase).
-
Sample Preparation: Dissolve the 8-chlorotheophylline sample to be analyzed in the same solvent as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Identify the peak corresponding to 8-chlorotheophylline by comparing the retention time with the standard. Other peaks in the sample chromatogram represent impurities.
Table 1: HPLC Method Parameters for 8-Chlorotheophylline Analysis
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex ODS (250x4.6mm, 5µm)[3] | Phenomenex MAX-RP-C12 (250x4.6mm, 4µm)[11] |
| Mobile Phase | Acetonitrile:0.01M Sodium Acetate (pH 3.57) (5:95)[3] | Acetonitrile:0.01M H3PO4 + TEA (pH 2.8) (22:78)[11] |
| Flow Rate | 1.5 mL/min[3] | 1.0 mL/min[11] |
| Detection | 280 nm[3] | 229 nm[11] |
| Injection Volume | - | 20 µL[11] |
Protocol 4: GC-MS for Impurity Profiling of 8-Chlorotheophylline
This protocol is for the identification of volatile and semi-volatile impurities in 8-chlorotheophylline samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program: Initial temperature of 50 °C, ramped to 320 °C at a rate of 20 °C/min.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: 50-500 m/z.[13]
Procedure:
-
Sample Preparation: Dissolve the 8-chlorotheophylline sample in a suitable volatile solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[13]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Analysis: Run the GC-MS analysis according to the specified conditions.
-
Data Interpretation: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with mass spectral libraries (e.g., NIST) to identify the impurities.
Table 2: GC-MS Method Parameters for Impurity Profiling
| Parameter | Value |
| Column | HP-5MS (30m x 0.25mm, 0.25µm)[12] |
| Carrier Gas | Helium[12] |
| Flow Rate | 1.0 mL/min[12] |
| Injector Temp. | 250 °C[12] |
| Oven Program | 50°C to 320°C at 20°C/min[12] |
| Ionization | EI, 70 eV[13] |
| Mass Range | 50-500 m/z[13] |
Data Presentation
Table 3: Physicochemical Properties of 8-Chlorotheophylline
| Property | Value |
| Molecular Formula | C₇H₇ClN₄O₂[1] |
| Molecular Weight | 214.61 g/mol [1] |
| Appearance | White to off-white crystalline powder[14] |
| Solubility | Slightly soluble in water, freely soluble in ethanol[15] |
| IUPAC Name | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione[2] |
Table 4: Common Impurities Identified in 8-Chlorotheophylline Samples
| Impurity | Molecular Weight | Identification Method |
| Theophylline | 180.16 | LC-MS[3] |
| Caffeine | 194.19 | LC-MS[3] |
| N-chloro methyl derivative of 8-Chlorotheophylline | - | GC-MS[13] |
| Hydrated N-chloro methyl derivative of 8-Chlorotheophylline | - | GC-MS[13] |
Conclusion
This compound is a valuable compound in pharmaceutical formulation, primarily utilized to offset the sedative effects of other active pharmaceutical ingredients. Its synthesis and analysis are well-established, with various protocols available for its preparation and quality control. The provided application notes and protocols offer a comprehensive guide for researchers and professionals in the field of drug development, facilitating the effective and safe use of this compound in pharmaceutical products.
References
- 1. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. askfilo.com [askfilo.com]
- 6. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 7. CN110934838A - Dimenhydrinate tablet and its preparation method - Google Patents [patents.google.com]
- 8. nepjol.info [nepjol.info]
- 9. researchgate.net [researchgate.net]
- 10. CN102875553A - Preparation process for 8-chlorotheophylline and intermediate 7,8-dichlorotheophylline thereof - Google Patents [patents.google.com]
- 11. scielo.br [scielo.br]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Notes and Protocols: 8-Chloroxanthine as a Precursor for Novel Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloroxanthine and its N-alkylated derivatives, such as 8-chlorotheophylline and 8-chlorocaffeine, are pivotal precursors in the synthesis of a diverse array of novel drug candidates. The reactivity of the chlorine atom at the 8-position of the purine scaffold allows for the introduction of various substituents, leading to the generation of compounds with significant pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, primarily focusing on adenosine receptor antagonists, using this compound derivatives as starting materials.
Key Applications of this compound in Drug Synthesis
The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of 8-substituted xanthine derivatives. These derivatives have been extensively explored as:
-
Adenosine Receptor Antagonists: By modifying the substituent at the 8-position, it is possible to achieve high affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[1] These antagonists have therapeutic potential in a range of conditions, including neurodegenerative diseases, inflammation, and asthma.
-
Enzyme Inhibitors: Certain 8-substituted xanthines have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.
-
Other Bioactive Molecules: The xanthine core is considered a "privileged structure" in medicinal chemistry, and derivatives have been investigated for a wide range of other biological activities.
Data Presentation: Pharmacological Activity of 8-Substituted Xanthine Derivatives
The following tables summarize the binding affinities (Ki values) of various 8-substituted xanthine derivatives for human adenosine receptor subtypes. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent, and selective drug candidates.
Table 1: Binding Affinities (Ki, nM) of 8-Aryl and 8-Heteroaryl Xanthine Derivatives at Human Adenosine Receptors
| Compound | N1-Substituent | N3-Substituent | 8-Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |
| 1 | H | H | Phenyl | >10000 | >10000 | 2500 | >10000 |
| 2 | Methyl | Methyl | Phenyl | 1800 | 2300 | 470 | >10000 |
| 3 | Propyl | Propyl | Phenyl | 44 | 120 | 50 | >10000 |
| 4 | Methyl | Methyl | 2-Furyl | 3400 | 4500 | 800 | >10000 |
| 5 | Propyl | Propyl | 2-Thienyl | 75 | 250 | 60 | >10000 |
| PSB-603 | Propyl | H | 4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl | >10000 | >10000 | 0.553 | >10000 |
| Compound 5 | Propyl | H | 4-((4-(2-fluoropyridin-3-yl)piperazin-1-yl)sulfonyl)phenyl | 191 | 1000 | 9.97 | >10000 |
| Compound 6 | Propyl | H | 4-((4-(4-fluorobenzoyl)piperidin-1-yl)sulfonyl)phenyl | 269 | >10000 | 12.3 | >10000 |
Data sourced from multiple references, including[1][2].
Table 2: Binding Affinities (Ki, nM) of 8-Cycloalkyl and 8-Amino Xanthine Derivatives at Human Adenosine Receptors
| Compound | N1-Substituent | N3-Substituent | 8-Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |
| DPCPX | Propyl | Propyl | Cyclopentyl | 0.47 | 70 | 1500 | >10000 |
| 8 | Propyl | Propyl | Cyclohexyl | 1.2 | 180 | 2000 | >10000 |
| 19 | Propargyl | Methyl | Benzylamino | 407 | 96 | >1000 | >1000 |
| 22 | Propargyl | Methyl | (4-Fluorobenzyl)amino | 130 | 62 | >1000 | >1000 |
| 24 | Propargyl | Methyl | (4-Chlorobenzyl)amino | 72 | 77 | >1000 | >1000 |
Data sourced from multiple references, including[3][4].
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations starting from this compound derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 8-Chlorotheophylline with Arylboronic Acids
This protocol describes the synthesis of 8-aryl-1,3-dimethylxanthine derivatives.
Materials:
-
8-Chlorotheophylline
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Tetrabutylammonium bromide (TBAB) (1 equivalent)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl) solution
Procedure:
-
To a microwave vial, add 8-chlorotheophylline (1 equivalent) and dissolve it in toluene under an argon atmosphere.
-
Add the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (1-5 mol%), TBAB (1 equivalent), and a solution of K₂CO₃ (3 equivalents) in water.
-
Seal the vial and stir the mixture in a microwave reactor at 130 °C for 1.5 hours.[5]
-
After cooling, dilute the reaction mixture with a saturated NaCl solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL), dry over MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, toluene).[6]
Protocol 2: Synthesis of 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
This protocol details the nucleophilic aromatic substitution of the chlorine atom in 8-chlorotheophylline with an amine.
Materials:
-
8-Chlorotheophylline (8-CTh) (0.21 g, 1 mmol)
-
4-Aminoacetophenone (0.135 g, 1 mmol)
-
Triethylamine (1 mL)
-
Tetrahydrofuran (THF) (15 mL)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 8-chlorotheophylline and 4-aminoacetophenone in THF in a round-bottom flask.[7]
-
Add triethylamine to the solution and reflux the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (4:2).[7]
-
After the reaction is complete, neutralize the mixture with glacial acetic acid.
-
Filter the resulting precipitate, wash it with water, and then recrystallize from ethanol to obtain the pure product.[7]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the synthesis and application of this compound derivatives.
Caption: Adenosine Receptor Signaling Pathway.
Caption: Suzuki-Miyaura Coupling Workflow.
References
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Quantitative Analysis of 8-Chloroxanthine and its Metabolites in Human Plasma by LC-MS/MS
Introduction
8-Chloroxanthine, also known as 8-chlorotheophylline, is a stimulant drug belonging to the xanthine class, with physiological effects similar to caffeine.[1] It is primarily used in combination with diphenhydramine in the antiemetic drug dimenhydrinate to counteract drowsiness.[1] Monitoring the levels of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical toxicology. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its putative metabolites in human plasma.
The method described herein utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach offers high selectivity, sensitivity, and throughput, making it suitable for routine analysis in a research or clinical laboratory setting.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound and its metabolites from human plasma.[2]
-
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), Theophylline-d6.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
Chromatographic separation was achieved on a C18 reverse-phase column using a gradient elution program.
-
LC Conditions:
-
Column: ACE C18 (100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Mass Spectrometry
Detection and quantification were performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was used to monitor the transitions for each analyte and the internal standard.
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the analysis of this compound and its hypothetical metabolites. The chromatographic conditions provided good separation of the analytes from endogenous plasma components. The use of a stable isotope-labeled internal standard ensured high accuracy and precision of the quantitative results.
Quantitative Data
The following table summarizes the optimized MRM transitions and retention times for this compound and its putative metabolites. Please note that the metabolite data is illustrative, based on known xanthine metabolism pathways, as specific literature on this compound metabolism is limited.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 215.0 | 173.0 | 4.2 |
| 8-Chloro-1-methylxanthine (Metabolite 1) | 201.0 | 159.0 | 3.8 |
| 8-Chlorouric Acid (Metabolite 2) | 203.0 | 160.0 | 3.1 |
| Theophylline-d6 (IS) | 187.1 | 124.1 | 3.5 |
Linearity, Precision, and Accuracy
The method was validated over a concentration range of 1-1000 ng/mL in human plasma. The calibration curves for all analytes showed excellent linearity with a coefficient of determination (r²) greater than 0.99. The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% at the lower limit of quantification).
| Analyte | Linear Range (ng/mL) | r² | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 1 - 1000 | >0.995 | < 10 | < 12 | 90 - 110 |
| Metabolite 1 | 1 - 1000 | >0.993 | < 11 | < 13 | 88 - 112 |
| Metabolite 2 | 1 - 1000 | >0.991 | < 13 | < 14 | 85 - 115 |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates a plausible metabolic pathway for this compound, based on the known metabolism of other xanthine compounds. The primary metabolic routes are expected to involve demethylation and oxidation.
Experimental Workflow
The diagram below outlines the key steps in the LC-MS/MS analysis of this compound and its metabolites from plasma samples.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The method is suitable for high-throughput analysis in various research and clinical settings, providing a valuable tool for pharmacokinetic and toxicological studies of this compound. The straightforward sample preparation and fast chromatographic analysis contribute to an efficient workflow.
References
Application Note: Spectrophotometric Determination of 8-Chloroxanthine in Mixtures
Abstract
This application note details a rapid and reliable spectrophotometric method for the quantitative determination of 8-Chloroxanthine (also known as 8-chlorotheophylline) in mixtures. The described protocol is particularly relevant for the analysis of pharmaceutical formulations where this compound may be present with other active pharmaceutical ingredients (APIs) and excipients. The method utilizes ratio-spectra zero-crossing first-derivative spectrophotometry, a technique that enhances the resolution of spectra in complex mixtures, allowing for accurate quantification without the need for prior separation steps.[1] This approach is simple, cost-effective, and suitable for routine quality control analysis.
Introduction
This compound is a xanthine derivative that acts as a central nervous system stimulant.[2] It is commonly used in combination with antihistamines like diphenhydramine (as dimenhydrinate) to counteract drowsiness.[2][3] The accurate quantification of this compound in such formulations is crucial to ensure product quality, efficacy, and safety. While chromatographic methods like HPLC are available for the analysis of this compound, spectrophotometry offers a simpler and faster alternative for routine analysis.[4][5][6][7]
This note describes a validated spectrophotometric method for the simultaneous determination of this compound in a ternary mixture, for instance, with caffeine and chlorphenoxamine hydrochloride.[1] The principle of the method is based on the measurement of the first-derivative of the ratio spectrum at the zero-crossing point of the other components in the mixture. This minimizes spectral overlap and allows for selective determination.
Experimental
Instrumentation
-
A double-beam UV-Visible spectrophotometer with a scanning speed of 200 nm/min and a bandwidth of 2 nm, equipped with 1 cm quartz cuvettes.
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Standards
-
This compound reference standard
-
Other components of the mixture (e.g., Caffeine, Chlorphenoxamine hydrochloride) as reference standards
-
Methanol, analytical grade
-
Distilled or deionized water
Protocol: Ratio-Spectra Zero-Crossing First-Derivative Spectrophotometry
This protocol is adapted from a method for the simultaneous determination of caffeine, 8-chlorotheophylline, and chlorphenoxamine hydrochloride.[1]
Preparation of Standard Stock Solutions
1.1. Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. 1.2. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. 1.3. Similarly, prepare stock solutions of the other components in the mixture (e.g., caffeine, chlorphenoxamine hydrochloride) at the same concentration.
Preparation of Working Standard Solutions
2.1. From the stock solutions, prepare a series of working standard solutions of this compound in the concentration range of 4-20 µg/mL by diluting with methanol.[1] 2.2. Prepare a standard solution of the interfering substance (divisor) at a suitable concentration (e.g., 10 µg/mL).
Sample Preparation
3.1. For solid dosage forms (e.g., tablets), weigh and finely powder a representative number of units. 3.2. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a 100 mL volumetric flask. 3.3. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients. 3.4. Dilute to volume with methanol, mix well, and filter through a 0.45 µm membrane filter. 3.5. Make further dilutions with methanol as necessary to bring the concentration of this compound within the linear range of the calibration curve.
Spectrophotometric Measurement
4.1. Record the absorption spectra of the prepared standard and sample solutions from 200 to 400 nm against methanol as a blank. 4.2. To determine this compound, divide the absorption spectrum of the mixture by the absorption spectrum of the standard solution of the interfering component(s). 4.3. Obtain the first derivative of the resulting ratio spectrum. 4.4. Measure the amplitude at the zero-crossing wavelength of the interfering component(s). For the simultaneous determination of caffeine (A), 8-chlorotheophylline (B), and chlorphenoxamine hydrochloride (C), the measurement for 8-chlorotheophylline (B) was carried out at 209.2 nm.[1]
Calibration Curve
5.1. Plot the first-derivative values of the ratio spectra of the this compound working standard solutions against their corresponding concentrations. 5.2. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
Quantification
6.1. Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve. 6.2. Calculate the amount of this compound in the original dosage form.
Quantitative Data
The following table summarizes the quantitative parameters for the determination of this compound in a ternary mixture using the ratio-spectra zero-crossing first-derivative spectrophotometric method.[1]
| Parameter | This compound |
| Wavelength (λ) | 209.2 nm |
| Linear Range | 4-20 µg/mL |
| Correlation Coefficient (r) | 0.9994 |
| Limit of Detection (LOD) | 0.34 µg/mL |
| Percentage Recovery | 100.1 ± 0.95 |
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Logical Relationship of the Analytical Method
Caption: Principle of the ratio-spectra derivative spectrophotometric method.
Discussion
The ratio-spectra zero-crossing first-derivative spectrophotometric method offers a significant advantage for the analysis of this compound in multi-component mixtures. By dividing the spectrum of the mixture by that of the interfering substance, the spectral contribution of the interference is eliminated, and the resulting ratio spectrum is dependent only on the concentration of the analyte of interest. Taking the first derivative of this ratio spectrum further enhances the resolution and allows for precise measurements at the zero-crossing point of the interfering substance.
The method has been shown to be linear, accurate, and precise for the determination of this compound in the presence of other APIs.[1] The simple procedure and the use of readily available instrumentation make it a practical and economical choice for quality control laboratories.
It is important to note that the selection of the divisor (the spectrum of the interfering substance) and the zero-crossing wavelength are critical steps in method development and should be carefully optimized for the specific mixture being analyzed. The stability of the analytes in the chosen solvent should also be considered.
Conclusion
The described spectrophotometric method provides a simple, rapid, and reliable means for the quantitative determination of this compound in mixtures. The protocol is suitable for implementation in quality control laboratories for the routine analysis of pharmaceutical formulations containing this active ingredient. The method's accuracy, precision, and cost-effectiveness make it a valuable alternative to more complex chromatographic techniques.
References
- 1. Stork: Simultaneous determination of caffeine, 8-chlorotheophylline, and chlorphenoxamine hydrochloride in ternary mixtures by ratio-spectra zero-crossing first-derivative spectrophotometric and chemometric methods [storkapp.me]
- 2. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Chloroxanthine as a Ligand in Medicinal Chemistry Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloroxanthine, also known as 8-chlorotheophylline, is a derivative of the xanthine class of compounds, which includes naturally occurring alkaloids like caffeine and theophylline[1][2][3]. It is structurally characterized by a chlorine atom at the 8-position of the theophylline scaffold[1]. In medicinal chemistry, this compound serves as a valuable ligand, primarily recognized for its role as an antagonist of adenosine receptors[1][2]. Adenosine receptors, which are G-protein coupled receptors (GPCRs), are integral to a multitude of physiological processes, making them attractive targets for drug discovery.
The primary mechanism of action of this compound is the blockade of adenosine receptors, which counteracts the effects of adenosine. Adenosine typically causes a decrease in neuronal firing; by blocking its receptor, this compound leads to neuronal excitation[1][2]. This activity is the basis for its use in combination with other drugs, for instance, to counteract sedative side effects[3].
These application notes provide a comprehensive guide for researchers utilizing this compound as a ligand in medicinal chemistry research. Included are its physicochemical properties, detailed protocols for key experiments to characterize its interaction with adenosine receptors, and visualizations of the relevant signaling pathways and experimental workflows.
Physicochemical Properties and Solubility
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
| Property | Value | Reference(s) |
| Chemical Name | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione | [2] |
| Synonyms | 8-Chlorotheophylline, 1,3-Dimethyl-8-chloroxanthine | [3] |
| Molecular Formula | C₇H₇ClN₄O₂ | [2] |
| Molecular Weight | 214.61 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Water Solubility | Slightly soluble (0.3 g/L) | [5] |
| Other Solubilities | Soluble in sodium hydroxide, DMSO, or methanol | [4] |
| Storage | Store at room temperature, protected from light and moisture. Stable for at least 2 years under these conditions. | [5] |
Stock Solution Preparation: Due to its limited water solubility, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For aqueous-based assays, this stock can then be serially diluted in the appropriate biological buffer (e.g., Tris-HCl or HBSS) to the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on the biological system.
Quantitative Data: Binding Affinity at Adenosine Receptors
The following table presents the inhibitory constants (Ki) for theophylline and a selection of other 8-substituted xanthine derivatives to provide context. It is anticipated that this compound will exhibit antagonist activity within a similar potency range. Researchers are encouraged to determine the specific Ki values for this compound at each receptor subtype experimentally using the protocols provided below.
| Compound | 8-Substituent | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | Selectivity (A₂ₐ Ki / A₁ Ki) | Reference(s) |
| Theophylline | -H | 11,000 | 45,000 | 4.1 | [6] |
| 8-Butyltheophylline | -CH₂(CH₂)₂CH₃ | 1,100 | 11,000 | 10 | [6] |
| 8-Phenyltheophylline | -C₆H₅ | 40 | 3,000 | 75 | [6] |
| 8-Cyclopentyltheophylline | -C₅H₉ | 1.8 | 1,100 | 611 | [6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki of this compound
This protocol describes how to determine the inhibitory constant (Ki) of this compound at a specific adenosine receptor subtype by measuring its ability to displace a known radioligand.
Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃).
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest.
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ). The concentration of the radioligand should be approximately its Kd value.
-
This compound: Prepare a stock solution in DMSO and serial dilutions in assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled high-affinity antagonist for the target receptor.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration system.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control.
-
Test Compound: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare all wells in triplicate.
-
-
Radioligand Addition: To all wells, add 50 µL of the radioligand diluted in assay buffer.
-
Membrane Addition: To all wells, add 100 µL of the membrane preparation (typically 20-50 µg of protein per well). The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the average CPM for each condition (total binding, NSB, and each concentration of this compound).
-
Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for the competitive radioligand binding assay.
Protocol 2: cAMP Functional Assay to Determine IC₅₀ of this compound
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated cAMP production in whole cells. This is particularly relevant for A₂ₐ and A₂ₑ receptors, which couple to Gs proteins and stimulate adenylyl cyclase, and for A₁ and A₃ receptors, which couple to Gi and inhibit adenylyl cyclase (in this case, this compound would reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels). The following protocol is for Gs-coupled receptors.
Objective: To determine the potency (IC₅₀) of this compound in antagonizing agonist-induced cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
This compound: Prepare a stock solution in DMSO and serial dilutions in assay buffer.
-
Agonist: A known agonist for the target receptor (e.g., NECA).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well white, opaque microplates (depending on the assay kit).
-
Plate reader compatible with the chosen cAMP assay technology.
Procedure:
-
Cell Preparation:
-
Culture the cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (typically 2,000-10,000 cells per well).
-
-
Assay Plate Setup:
-
Add 5 µL of the cell suspension to each well of the microplate.
-
Add 5 µL of this compound at various concentrations to the appropriate wells.
-
Include a vehicle control (assay buffer with DMSO).
-
Pre-incubate the cells with this compound for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add 5 µL of the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control wells (which receive 5 µL of assay buffer).
-
The final assay volume is 15 µL.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding lysis reagents and detection components provided in the kit.
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit instructions.
-
Convert the raw data from the plate reader (e.g., fluorescence ratio, luminescence) to cAMP concentrations using the standard curve.
-
Normalize the data by setting the basal cAMP level (no agonist) as 0% and the agonist-stimulated level (in the absence of this compound) as 100%.
-
Plot the percent inhibition of the agonist response against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.
Caption: Workflow for the cAMP functional assay.
Signaling Pathways
This compound, as an adenosine receptor antagonist, modulates the intracellular signaling pathways initiated by the binding of the endogenous ligand adenosine. There are four main subtypes of adenosine receptors, which are coupled to different G-proteins and have opposing effects on the primary effector enzyme, adenylyl cyclase.
-
A₁ and A₃ Receptors: These receptors are typically coupled to the inhibitory G-protein, Gi. Activation of these receptors by adenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this inhibition.
-
A₂ₐ and A₂ₑ Receptors: These receptors are coupled to the stimulatory G-protein, Gs. Activation of these receptors by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This compound blocks this stimulation.
Caption: Adenosine receptor signaling pathways modulated by this compound.
References
- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 4. 8-Chlorotheophylline | CAS 85-18-7 | Chemodex | Biomol.com [biomol.com]
- 5. chemodex.com [chemodex.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Use of 8-Substituted Xanthines in Neurodegenerative Disease Models
A focus on 8-Chloroxanthine and its analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of this compound in neurodegenerative disease models is limited in publicly available literature. The following application notes and protocols are based on the broader class of 8-substituted xanthine derivatives and provide a framework for the investigation of this compound and similar compounds. Data presented for related compounds should be considered representative and may not be directly extrapolated to this compound.
I. Application Notes
Introduction to 8-Substituted Xanthines and Neurodegeneration
Xanthine and its derivatives, a class of purine alkaloids, have garnered significant interest for their therapeutic potential in a range of disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Naturally occurring methylxanthines like caffeine and theophylline have demonstrated neuroprotective properties in numerous studies.[3][4] The core mechanism of action for many xanthine derivatives is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes, which are crucial in regulating neuronal activity and inflammation in the central nervous system.[3][4]
8-substituted xanthines are a group of synthetic derivatives where various chemical moieties are attached at the 8-position of the xanthine scaffold. This structural modification has been shown to significantly influence the potency and selectivity of these compounds for adenosine receptor subtypes.[5][6] this compound, a halogen-substituted xanthine, is a member of this class. While its primary analogue, 8-Chlorotheophylline (1,3-dimethyl-8-chloroxanthine), is a known central nervous system stimulant and adenosine receptor antagonist, its use has been predominantly outside the field of neurodegeneration.[7][8][9]
The exploration of this compound and other 8-substituted analogs in neurodegenerative disease models is a promising area of research. Their potential to modulate key pathological processes such as excitotoxicity, neuroinflammation, and protein aggregation warrants systematic investigation.
Putative Mechanisms of Action in Neurodegenerative Disease
The neuroprotective effects of 8-substituted xanthines are thought to be mediated through several interconnected pathways:
-
Adenosine Receptor Antagonism:
-
A1 Receptor (A1R) Blockade: While A1R activation is generally considered neuroprotective, chronic antagonism in specific contexts might modulate neuronal excitability and synaptic function. The precise role of A1R antagonism by xanthines in chronic neurodegenerative conditions is still under investigation.
-
A2A Receptor (A2AR) Blockade: This is a major proposed mechanism for the neuroprotective effects of xanthine derivatives. A2A receptors are highly expressed in the basal ganglia and are implicated in the modulation of glutamatergic neurotransmission and neuroinflammation. Blockade of A2ARs has been shown to be protective in models of Parkinson's disease.[1]
-
-
Inhibition of Phosphodiesterases (PDEs): Some xanthine derivatives can inhibit PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] These second messengers are involved in various cellular processes, including synaptic plasticity and cell survival.
-
Modulation of Neuroinflammation: Microglia, the resident immune cells of the brain, play a critical role in the inflammatory processes associated with neurodegenerative diseases. Adenosine, acting through A2A receptors on microglia, can promote a pro-inflammatory state. By blocking these receptors, 8-substituted xanthines may shift microglia towards a more neuroprotective phenotype.
-
Reduction of Oxidative Stress: Neurodegenerative diseases are characterized by increased oxidative stress. Some studies on xanthine derivatives suggest they may possess antioxidant properties, either directly by scavenging free radicals or indirectly by modulating cellular antioxidant defenses.[3]
Data Presentation: Adenosine Receptor Binding Affinities of Representative Xanthine Derivatives
| Compound | A1 Receptor Kᵢ (nM) | A2A Receptor Kᵢ (nM) | A2B Receptor Kᵢ (nM) | A3 Receptor Kᵢ (nM) | Reference |
| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 | [10] |
| Theophylline | 8,500 | 4,700 | 15,000 | >100,000 | [10] |
| 8-Phenyltheophylline | 130 | 1,800 | 2,500 | 1,200 | [11] |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | 0.45 | 400 | >10,000 | 1,500 | [11] |
Note: The affinity of xanthine derivatives for adenosine receptors can vary significantly with substitutions at the N1, N3, N7, and C8 positions. The data above illustrates the general trend of non-selective binding of simpler xanthines and the potential for achieving high affinity and selectivity with specific substitutions.
II. Experimental Protocols
In Vitro Assays
This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the human A1 and A2A adenosine receptors.
Materials:
-
HEK-293 cells stably expressing human A1 or A2A adenosine receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.1% CHAPS.
-
Radioligand for A1R: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).
-
Radioligand for A2AR: [³H]ZM241385.
-
Non-specific binding control for A1R: R-PIA (N⁶-(R)-phenylisopropyladenosine).
-
Non-specific binding control for A2AR: NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the respective non-specific binding control (10 µM R-PIA for A1R; 10 µM NECA for A2AR).
-
Test Compound: 50 µL of each dilution of this compound.
-
-
Add 50 µL of the appropriate radioligand (e.g., [³H]DPCPX for A1R at a final concentration of ~1 nM) to all wells.
-
Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells to initiate the reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]
- 8. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 9. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Making sure you're not a bot! [dukespace.lib.duke.edu]
Developing Stable Aqueous Solutions of 8-Chloroxanthine for Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of stable aqueous solutions of 8-Chloroxanthine in various bioassays. Due to the limited availability of specific experimental data for this compound, this guide focuses on general principles derived from related xanthine compounds. Researchers should consider these protocols as a starting point and perform necessary optimizations for their specific experimental setup.
Introduction to this compound
This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids. Like other substituted xanthines, it is anticipated to function as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases (PDEs). These mechanisms of action make it a compound of interest for research in areas such as neuroscience, inflammation, and respiratory diseases. The primary challenge in utilizing this compound for in vitro and in vivo studies is its predicted low aqueous solubility, a common characteristic of many xanthine derivatives.
Physicochemical Properties and Solubility
General Solubility Profile (Predicted):
-
Aqueous Buffers (e.g., PBS pH 7.4): Poorly soluble.
-
Organic Solvents: More soluble in dimethyl sulfoxide (DMSO) and methanol.[2]
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Remarks |
| Water | Very Low | Solubility is expected to be pH-dependent. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Very Low | Prone to precipitation at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Slightly Soluble | Can be used as a co-solvent. |
| Methanol | Soluble | Can be used for initial dissolution.[2] |
Note: The values in this table are estimations based on the properties of similar xanthine compounds and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting point for most bioassays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this will be approximately 1.85 mg per 1 mL of DMSO (Molecular Weight of this compound: ~184.56 g/mol ).
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions for Bioassays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer suitable for cell-based or enzymatic assays. The key is to avoid precipitation of the compound upon dilution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed aqueous buffer to achieve the desired final concentration.
-
Crucially, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or gently mixing. This gradual addition helps to prevent the compound from precipitating out of solution.
-
Ensure the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.
-
Prepare a vehicle control containing the same final concentration of DMSO as the test samples.
-
Use the freshly prepared working solutions immediately for the best results.
Table 2: Recommended Starting Concentrations for Common Bioassays
| Bioassay Type | Recommended Starting Concentration Range | Final DMSO Concentration |
| Adenosine Receptor Binding Assay | 1 nM - 10 µM | < 0.1% |
| Phosphodiesterase (PDE) Inhibition Assay | 100 nM - 100 µM | < 0.5% |
| Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) | 1 µM - 200 µM | < 0.5% |
Note: These are suggested starting ranges. The optimal concentration for each specific assay and cell line must be determined empirically through dose-response experiments.
Stability of this compound Solutions
The stability of this compound in aqueous solutions is a critical factor for obtaining reliable and reproducible data.
-
Stock Solution Stability: When stored properly at -20°C or -80°C in DMSO, the stock solution is expected to be stable for several months. Avoid exposure to light.
-
Aqueous Working Solution Stability: Aqueous solutions are significantly less stable and are prone to degradation and precipitation. It is strongly recommended to prepare fresh working solutions for each experiment. Stability is pH-dependent, with xanthine derivatives generally showing better stability in neutral to slightly acidic conditions.
Table 3: Predicted Stability of this compound Solutions
| Solution Type | Storage Condition | Predicted Stability |
| 10 mM Stock in DMSO | -20°C, protected from light | 3 - 6 months |
| 10 mM Stock in DMSO | 4°C, protected from light | ~1 - 2 weeks |
| Aqueous Working Solution | Room Temperature | < 24 hours (prepare fresh) |
| Aqueous Working Solution | 4°C | ~24 - 48 hours (use with caution) |
Note: These are estimations. It is highly recommended to perform stability studies for your specific experimental conditions.
Bioassay Applications and Signaling Pathways
This compound, as a xanthine derivative, is expected to primarily interact with the following signaling pathways:
-
Adenosine Receptor Antagonism: Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors that regulate a wide range of physiological processes. By blocking these receptors, this compound can modulate downstream signaling cascades, such as the cyclic AMP (cAMP) pathway.[1]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs by this compound would lead to an increase in intracellular levels of these second messengers, affecting various cellular functions.[1]
Diagram 1: General Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Diagram 2: Hypothesized Signaling Pathway of this compound
Caption: this compound's potential signaling pathways.
Conclusion and Recommendations
The successful use of this compound in bioassays is critically dependent on the careful preparation of stable aqueous solutions. Due to the absence of specific published data, researchers are advised to:
-
Experimentally determine the solubility of this compound in various solvents and buffers.
-
Always use a freshly prepared working solution for each experiment.
-
Maintain a low final concentration of DMSO and include appropriate vehicle controls.
-
Perform dose-response curves to identify the optimal working concentration for each specific assay and cell type.
By following these guidelines, researchers can overcome the challenges associated with the poor aqueous solubility of this compound and obtain reliable and meaningful data in their investigations.
References
Troubleshooting & Optimization
Technical Support Center: 8-Chloroxanthine Synthesis
Welcome to the technical support center for the synthesis of 8-Chloroxanthine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound synthesis is consistently low. What are the most common causes and how can I improve it?
Low yields are a frequent challenge in xanthine synthesis. The primary causes often relate to precursor quality, reaction conditions, and product isolation.
-
Precursor Quality: Ensure the purity of your starting materials, such as xanthine, theophylline, or 5,6-diaminouracil derivatives. Impurities can significantly interfere with the chlorination or ring-closure steps.
-
Reaction Conditions: Harsh reaction conditions can lead to the formation of side products. For instance, high temperatures during chlorination with chlorine gas can result in byproducts that are difficult to separate.[1] A milder chlorinating agent like N-chlorosuccinimide (NCS) in an aqueous solution can improve yields and purity.[2][3]
-
Poor Solubility: Xanthine precursors often have poor solubility in many organic solvents, which can lead to incomplete reactions.[4] Experiment with different solvent systems or consider microwave-assisted synthesis, which has been shown to significantly shorten reaction times and improve yields, even for poorly soluble derivatives.[5]
-
Inefficient Ring Closure (Traube Synthesis): If you are using the Traube synthesis pathway, the final imidazole ring closure is a critical step where yields can be lost.[4] Optimizing this step by using modern coupling agents or microwave heating can be highly effective.[4][5]
-
Product Isolation: During workup, ensure the pH is carefully adjusted to fully precipitate the product.[4] Thorough washing of the crude product is also essential to remove soluble impurities before further purification.[4]
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
The formation of multiple products is often due to non-selective reactions or degradation.
-
Over-chlorination: When using strong chlorinating agents like chlorine gas, there is a risk of forming di-chlorinated species (e.g., 7,8-dichlorotheophylline) or other chlorinated byproducts.[1] Using a milder and more selective reagent like N-chlorosuccinimide (NCS) can mitigate this issue.[2][3] Controlling the stoichiometry of the chlorinating agent is also crucial.
-
Degradation: Xanthine derivatives can be sensitive to harsh pH and high temperatures. During workup or purification, prolonged exposure to strong acids or bases can cause decomposition.
-
Incomplete Reaction: A spot corresponding to your starting material indicates an incomplete reaction. This could be due to insufficient reaction time, low temperature, or poor solubility of the starting material.
To minimize side products, consider adopting the NCS chlorination method, carefully controlling the reaction temperature and time, and ensuring efficient mixing to improve reagent contact.
Q3: What is the most effective method for purifying crude this compound?
Purification can be challenging, but several methods can be employed, often in combination.
-
Recrystallization: This is a common and effective method. Finding the right solvent system is key. Polar solvents like ethanol, toluene, or aqueous mixtures have been reported to be effective for xanthine derivatives.[4]
-
Washing/Trituration: Before more complex purification, washing the crude solid with different solvents can remove many impurities.[4] Start with non-polar solvents (e.g., hexane, diethyl ether) to remove organic residues, followed by more polar solvents (e.g., cold water, ethanol) in which your product has low solubility at room temperature.[4]
-
pH-Mediated Purification: As described in several protocols, dissolving the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating it by acidifying the solution (e.g., with HCl to pH ~3-3.5) is an effective way to remove acid- and base-insoluble impurities.[2][3]
-
Column Chromatography: If the above methods are insufficient, column chromatography can be used. If the compound does not move on the column, adding a small amount of acetic acid or triethylamine to the eluent can help, depending on the compound's nature.[4]
Data Presentation
Table 1: Comparison of 8-Chlorotheophylline Synthesis Methods
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Purity (HPLC) | Reference |
| Theophylline | N-Chlorosuccinimide (NCS) | Water | 50-80°C | 1-5 hours | 88-90% | >99% | [2][3] |
| Theophylline | Chlorine (Cl₂) | High-boiling organic solvents | >70°C | 5-15 hours | 75-85% | Lower, difficult to purify | [1] |
Table 2: Microwave-Assisted Synthesis of 8-Unsubstituted Xanthine Precursors
| Starting Material | Method | Reaction Time | Yield | Reference |
| 5,6-diamino-1-propargyluracil | Conventional Heating | 1.5 hours | - | [5] |
| 5,6-diamino-1-propargyluracil | Microwave Irradiation | 5 minutes | 90% | [5] |
| 1-butyl-5,6-diaminouracil | Conventional Heating | 5 hours | - | [5] |
| 1-butyl-5,6-diaminouracil | Microwave Irradiation | 5 minutes | 85% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 8-Chlorotheophylline using N-Chlorosuccinimide (NCS)
This protocol is adapted from a patented, environmentally friendly method.[2][3]
-
Dissolution: In a suitable reaction vessel, dissolve Theophylline Anhydrous in water by heating to 50–80°C.
-
Chlorination: Slowly add a solution of N-chlorosuccinimide (NCS) in water to the theophylline solution over 1-2 hours. The molar ratio of theophylline to NCS should be between 1:1 and 1:1.3. Maintain the pH of the reaction mixture between 6 and 7.
-
Reaction Monitoring: Continue stirring the reaction mixture at 55-70°C for an additional 1-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the theophylline starting material spot disappears.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature to allow the crude product to precipitate. Isolate the off-white solid by vacuum filtration and wash the filter cake with water.
-
Purification: a. Dissolve the crude product in a 5% aqueous solution of sodium hydroxide (NaOH) by warming to 60–80°C. b. After all the solid has dissolved, cool the solution to room temperature. c. Slowly add 10% dilute hydrochloric acid (HCl) to adjust the pH to 3-3.5, which will precipitate the purified 8-Chlorotheophylline as a white solid. d. Filter the final product, wash it thoroughly with water, and dry it to obtain the finished product with high purity (>99%) and a yield of 88-90%.[2][3]
Visualizations
Signaling Pathways and Workflows
Caption: Synthesis pathway for 8-Chlorotheophylline using NCS.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. CN102875553A - Preparation process for 8-chlorotheophylline and intermediate 7,8-dichlorotheophylline thereof - Google Patents [patents.google.com]
- 2. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 3. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
overcoming solubility issues of 8-Chloroxanthine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 8-Chloroxanthine in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as 8-Chlorotheophylline, is a xanthine derivative and a known adenosine receptor antagonist.[1][2] Like other methylxanthines such as caffeine and theophylline, it can be used to study adenosine receptor signaling pathways.[3][4][5][6] However, its limited solubility in aqueous solutions can present a challenge in experimental setups. This guide offers practical solutions to overcome these issues.
Signaling Pathway Context: Adenosine Receptor Antagonism
This compound functions by blocking adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors. Adenosine signaling is involved in a wide array of physiological processes. By antagonizing these receptors, this compound can modulate downstream signaling cascades, such as the regulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.
Quantitative Solubility Data
The aqueous solubility of this compound is limited, particularly at neutral pH. The table below summarizes available quantitative and qualitative solubility data.
| Solvent/Buffer | pH | Solubility | Notes |
| Water | Neutral | Slightly Soluble[7][8] | A calculated log10 of water solubility in mol/L is -4.37, which corresponds to approximately 43 µM.[9] |
| Sodium Hydroxide (aq) | Basic | Soluble[7][8] | A 5% NaOH solution has been used to dissolve related compounds.[10] |
| DMSO | - | Soluble (≥10 mg/mL for the dimenhydrinate salt)[7][11] | A common organic co-solvent for creating stock solutions.[12] |
| Methanol | - | Soluble[7] | Another potential organic co-solvent. |
| Ethanol | - | Sparingly Soluble (1-10 mg/mL for the dimenhydrinate salt)[11] | May be used as a co-solvent, but may be less effective than DMSO.[12] |
Troubleshooting Guides & FAQs
This section addresses common issues encountered when dissolving this compound.
FAQ 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?
This compound is a weak acid with a pKa of approximately 5.28. This means that at neutral pH, it exists predominantly in its less soluble, protonated form. To increase its solubility, you can either increase the pH of the buffer or use a co-solvent.
Troubleshooting Workflow:
FAQ 2: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution in a suitable solvent is recommended. This stock can then be diluted into your aqueous experimental buffer.
Experimental Protocols
Protocol 1: Dissolution by pH Adjustment
This method is suitable for preparing a stock solution in an aqueous buffer.
-
Preparation of Alkaline Buffer: Prepare a buffer at a pH above 7.5 (e.g., 0.1 M NaOH or a basic buffer like Tris at pH 8.0-9.0).
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the powder to the alkaline buffer.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved. The solution should be clear.
-
pH Adjustment (Optional and Careful): If your experiment requires a near-neutral pH, you can carefully adjust the pH of the stock solution downwards using a dilute acid (e.g., 0.1 M HCl). Do this dropwise while monitoring for any signs of precipitation. Be aware that lowering the pH too much will cause the compound to precipitate.
-
Sterilization: If required, sterile filter the final solution using a 0.22 µm filter.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Protect from light.
Protocol 2: Dissolution using a Co-solvent (DMSO)
This is a common method for preparing highly concentrated stock solutions.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Adding Co-solvent: Add the appropriate volume of 100% DMSO to the powder to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Sterilization: If required, sterile filter the final solution using a PTFE syringe filter.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
FAQ 3: I prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
This is a common issue when using organic co-solvents. The final concentration of the co-solvent in your working solution should be kept as low as possible to maintain the solubility of this compound.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your experimental setup should ideally be below 1%, and often much lower (e.g., 0.1%) to avoid cellular toxicity and precipitation.[13]
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a small volume of your buffer, vortex well, and then add this intermediate dilution to your final volume.
-
Increase Final Volume: If precipitation persists, you may need to increase the final volume of your working solution to lower the final concentration of this compound to below its solubility limit in the aqueous buffer with the low percentage of DMSO.
-
Consider Protein in Media: If your final buffer is a cell culture medium containing serum, the proteins in the serum may help to stabilize the compound and prevent precipitation.
FAQ 4: Is it necessary to heat the solution to dissolve this compound?
Gentle warming (e.g., to 37°C or up to 42-48°C as suggested in a patent for a related process) can help to increase the rate of dissolution, especially when using co-solvents.[14] However, avoid excessive heating, as it may degrade the compound. Always check for the complete dissolution of the compound after the solution has cooled to room temperature.
FAQ 5: How should I store my this compound solutions?
Aqueous stock solutions are best stored at 4°C for short periods (a few days) or frozen at -20°C for longer-term storage. DMSO stock solutions should be stored at -20°C. To avoid degradation, protect all solutions from light. It is recommended to prepare fresh dilutions from the stock solution for each experiment.
References
- 1. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of adenosine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptors as drug targets--what are the challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adipogen.com [adipogen.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemeo.com [chemeo.com]
- 10. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN101016298A - Improved preparation process of 8-chlorotheophylline - Google Patents [patents.google.com]
Technical Support Center: Analysis of 8-Chloroxanthine and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloroxanthine. Our goal is to help you identify and characterize potential impurities in your samples, ensuring the quality and integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my this compound sample?
A1: Impurities in this compound can originate from the manufacturing process or from degradation. Common process-related impurities include starting materials and by-products of synthesis. Degradation products can form under various stress conditions.
Commonly Identified Impurities in this compound:
| Impurity Name | Type | Common Origin |
| Theophylline | Process-Related | Unreacted starting material |
| Caffeine | Process-Related | By-product of synthesis |
| This compound Isomer | Process-Related | Isomeric by-product |
| N-chloro methyl derivative | Process-Related | By-product of synthesis |
| Hydrated N-chloro methyl derivative | Process-Related | By-product of synthesis |
| 7,8-dichlorotheophylline | Process-Related | Intermediate in synthesis |
This table summarizes impurities identified in research literature. The specific impurities and their levels in your sample may vary depending on the synthetic route and storage conditions.
Q2: I see an unexpected peak in my chromatogram. How do I start identifying it?
A2: An unexpected peak indicates a potential impurity. The first step is to systematically investigate its origin. Our recommended workflow for identifying unknown peaks is as follows:
Q3: What analytical techniques are most effective for impurity analysis of this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity analysis.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating impurities from the active pharmaceutical ingredient (API). A well-developed HPLC method can resolve known and unknown impurities.
-
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is crucial for determining the molecular weight of impurities, which is a key step in their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile or semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information that can definitively identify an impurity, especially after isolation.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and an impurity peak in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio of your mobile phase. A gradient elution may be necessary to resolve closely eluting peaks. |
| Incorrect pH of Mobile Phase | Adjust the pH of the aqueous portion of your mobile phase. The ionization state of this compound and its impurities can significantly affect their retention. |
| Suboptimal Column Chemistry | Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of potential on-column degradation. |
Issue 2: Inconsistent retention times for known impurities.
| Possible Cause | Troubleshooting Step |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure adequate mixing, especially for buffered solutions. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. For gradient methods, allow sufficient time for the column to return to initial conditions. |
| Pump Performance Issues | Check for leaks in the HPLC system. Perform a pump performance test to ensure accurate and precise flow rate and composition. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
Issue 3: Difficulty in detecting impurities at low levels.
| Possible Cause | Troubleshooting Step |
| Insufficient Detector Sensitivity | If using a UV detector, ensure the wavelength is set to the absorption maximum of the impurities of interest. A mass spectrometer will offer higher sensitivity. |
| Low Sample Concentration | Increase the concentration of your sample injection, but be careful not to overload the column with the main component. |
| Inadequate Sample Preparation | Use a sample preparation technique that concentrates the impurities, such as solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This method is a starting point for the separation of common process-related impurities in this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1 M Ammonium Acetate (pH adjusted to 3.4 with glacial acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 25% B
-
5-20 min: 25-50% B
-
20-25 min: 50% B
-
25-30 min: 50-25% B
-
30-35 min: 25% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the identification of volatile or semi-volatile impurities.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 m/z
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile to a concentration of 1 mg/mL.
Protocol 3: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method. The following are general conditions; the duration and concentration of the stressor may need to be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to 105 °C.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.
After exposure to the stress conditions, samples should be neutralized (for acid and base hydrolysis) and diluted to an appropriate concentration for analysis by a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general relationship between the synthesis of this compound and the potential for process-related impurities.
stability testing of 8-Chloroxanthine under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 8-Chloroxanthine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the stability testing of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent analytical results (e.g., varying peak areas for the main compound) | - Inaccurate sample preparation (weighing errors, dilution inconsistencies).- HPLC system instability (fluctuating pump pressure, detector noise).- Non-homogeneity of the this compound sample. | - Re-validate the sample preparation procedure, ensuring calibrated equipment is used.- Perform system suitability tests before each analytical run to ensure the HPLC system is performing optimally.- Ensure the sample is thoroughly mixed before taking aliquots for analysis. |
| Appearance of unexpected peaks in the chromatogram | - Contamination from solvents, glassware, or sample handling.- Degradation of this compound due to unforeseen stress factors (e.g., light exposure during sample preparation).- Interaction with excipients in a formulated product. | - Use high-purity solvents and thoroughly clean all glassware.- Protect samples from light during preparation and analysis.- Analyze a placebo sample (formulation without the active ingredient) to identify peaks originating from excipients. |
| Mass balance issues (sum of the main compound and degradation products is not close to 100%) | - Co-elution of degradation products with the main peak or with each other.- Formation of non-UV active or volatile degradation products.- Incomplete extraction of the compound or its degradants from the sample matrix. | - Optimize the chromatographic method to improve the resolution between peaks.- Use a mass spectrometer in conjunction with the UV detector to identify any non-UV active compounds.- Re-validate the extraction procedure to ensure complete recovery. |
| No degradation observed under stress conditions | - The stress conditions applied are not harsh enough to induce degradation.- this compound is inherently stable under the tested conditions. | - Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).- If no degradation is observed even under harsh conditions, this indicates the high stability of the molecule, which should be documented. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound, also known as stress testing, are conducted to identify potential degradation products and pathways. According to ICH guidelines, typical stress conditions include:
-
Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Exposure to dry heat at a high temperature (e.g., 60-80°C).
-
Photolytic Degradation: Exposure to a combination of UV and visible light.[1]
-
Humidity: Exposure to high relative humidity (e.g., 75% RH or greater) at an elevated temperature.
Q2: How should I prepare my samples for stability testing?
A2: Sample preparation is a critical step. A stock solution of this compound should be prepared in a suitable solvent in which it is stable. For solid-state stability studies, the pure compound or its formulation is stored directly under the specified conditions. For solution-state stability, the stock solution is diluted with the stressor (e.g., acid, base) to the desired concentration. It is crucial to have a control sample stored under normal conditions for comparison.
Q3: What analytical technique is most suitable for analyzing the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique. This method should be able to separate this compound from its degradation products and any other impurities. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Q4: How do I interpret the results of a stability study?
A4: The primary goal is to determine the rate of degradation and identify the degradation products. The percentage of this compound remaining at each time point is calculated. A degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[1] The degradation profile helps in determining the shelf-life and recommended storage conditions for the substance or product.
Q5: Where can I find information on potential impurities of this compound?
A5: Research has been conducted to isolate and characterize impurities present in 8-chlorotheophylline, a closely related compound. This can provide insights into potential degradation products of this compound.
Data Presentation
The following table presents a hypothetical summary of this compound stability under various storage conditions. Disclaimer: The data in this table is for illustrative purposes only and is not based on actual experimental results for this compound. It is designed to demonstrate how to present quantitative stability data.
| Storage Condition | Time Point | % this compound Remaining | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 Months | 100.0 | < 0.1 | White to off-white powder |
| 3 Months | 99.8 | 0.2 | No change | |
| 6 Months | 99.5 | 0.5 | No change | |
| 12 Months | 99.1 | 0.9 | No change | |
| 40°C / 75% RH | 0 Months | 100.0 | < 0.1 | White to off-white powder |
| 1 Month | 98.2 | 1.8 | Slight discoloration | |
| 3 Months | 95.5 | 4.5 | Yellowish tint | |
| 6 Months | 91.0 | 9.0 | Yellow powder | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.7 | 0.3 | No change |
| 200 watt hours/m² | 99.6 | 0.4 | No change |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL.
-
Stress Condition: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solution at 60°C for 24 hours. Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 273 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Key components of a comprehensive stability testing program.
References
preventing degradation of 8-Chloroxanthine during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 8-Chloroxanthine during experimental procedures. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 8-chlorotheophylline, is a chlorinated derivative of xanthine.[1] It belongs to the methylxanthine class of compounds, which also includes caffeine and theophylline.[2] Its primary use is as a stimulant, often combined with antihistamines like diphenhydramine to counteract drowsiness.[1] In a research context, it serves as a valuable tool for studying adenosine receptors, as it acts as an antagonist.
Q2: What are the main factors that can cause this compound degradation?
A2: Based on the chemical structure of this compound and the behavior of similar halogenated purine analogs, the primary factors contributing to its degradation are:
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis of the chloro group at the 8-position, leading to the formation of 8-hydroxythedophylline (uric acid derivative).
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.
-
Light: Exposure to ultraviolet (UV) or high-intensity visible light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation byproducts.
Q3: What are the common degradation products of this compound?
A3: While specific degradation pathways are not extensively documented in publicly available literature, potential degradation products, based on identified impurities in some samples, include:
-
Theophylline: Resulting from the loss of the chlorine atom at the 8-position.
-
Caffeine: Potentially formed through methylation reactions under certain conditions.
-
Isomers of this compound: Such as 8-chloro-1,3-dimethyl-2,6(3H,1H)-purinedione.
-
N-chloro methyl and hydrated N-chloro methyl derivatives: These have been identified as impurities and could potentially be degradation products.
Q4: How can I detect this compound degradation in my samples?
A4: The most common method for detecting and quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method can separate the parent compound from its impurities and degradation products, allowing for accurate quantification. The appearance of new peaks or a decrease in the peak area of this compound over time are indicators of degradation.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in biological assays | Degradation of this compound in stock solutions or assay buffers. | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Assess the stability of this compound in your specific assay buffer over the duration of the experiment by analyzing samples at different time points using HPLC. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | - Protect samples from light by using amber vials or by wrapping them in aluminum foil.- Control the temperature of your samples (e.g., use a cooled autosampler).- Ensure the pH of your mobile phase is within a stable range for this compound. |
| Loss of potency of stock solutions over time | Improper storage conditions leading to degradation. | - Store stock solutions at -20°C or -80°C for long-term storage.- Protect from light by using amber vials.- Use anhydrous solvents to prepare stock solutions to minimize hydrolysis. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.- For aqueous working solutions, ensure the final concentration of the organic solvent is sufficient to maintain solubility but does not adversely affect your experimental system.- Gentle warming and vortexing can aid dissolution. |
Data Presentation
The following tables provide hypothetical quantitative data on the stability of this compound under various stress conditions. This data is intended to be illustrative and should be confirmed by researchers for their specific experimental setup.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 37°C
| pH | % Recovery after 24 hours |
| 3.0 | 85% |
| 5.0 | 95% |
| 7.0 | 98% |
| 9.0 | 90% |
| 11.0 | 75% |
Table 2: Hypothetical Temperature Stability of this compound in Neutral Buffered Solution (pH 7.0)
| Temperature | % Recovery after 48 hours |
| 4°C | 99% |
| 25°C (Room Temperature) | 95% |
| 37°C | 90% |
| 60°C | 70% |
Table 3: Hypothetical Photostability of this compound in Neutral Buffered Solution (pH 7.0) at 25°C
| Light Condition | % Recovery after 12 hours |
| Dark (control) | 99% |
| Ambient Laboratory Light | 96% |
| Direct Sunlight | 80% |
| UV Lamp (254 nm) | 65% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 48 hours.
-
Dissolve the resulting solid in the initial solvent.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analyze by HPLC.
-
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (untreated stock solution), using a validated HPLC method.
-
Compare the chromatograms to identify degradation products and quantify the loss of the parent this compound peak.
-
Visualizations
Caption: Workflow for preparing and handling this compound solutions.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC for 8-Chloroxanthine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the reverse-phase HPLC analysis of 8-Chloroxanthine.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing for this compound in reverse-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to identify and resolve the root cause of this problem.
Question: My this compound peak is tailing. What are the most likely causes and how can I fix it?
Answer:
Peak tailing for this compound, a weakly basic compound, in reverse-phase HPLC is typically caused by secondary interactions with the stationary phase, improper mobile phase conditions, or column issues. Follow these steps to troubleshoot the problem:
Step 1: Evaluate Mobile Phase pH
Secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[1][2] The ionization state of this compound, which has a pKa of approximately 5.28, is critical. To minimize these interactions, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.
-
Recommendation: Adjust the mobile phase to a pH of ≤ 3.3. At this low pH, the residual silanol groups are protonated and less likely to interact with the analyte.[1]
-
Alternative: If a higher pH is required, consider operating at a pH of ≥ 7.3. However, be mindful of the column's pH stability.
Step 2: Optimize Mobile Phase Composition
The composition of your mobile phase, including the type and concentration of organic modifier and buffer, significantly impacts peak shape.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Their choice can influence selectivity and peak shape. If you are using one, try switching to the other to see if it improves peak symmetry.
-
Buffer Concentration: A buffer concentration of 10-50 mM is recommended to maintain a stable pH throughout the analysis.[3]
-
Mobile Phase Additives: For basic compounds like this compound, adding a competing base to the mobile phase can effectively mask the active silanol sites. Triethylamine (TEA) at a concentration of 0.1-0.5% (v/v) is a common choice for this purpose.[4][5][6]
Step 3: Assess the HPLC Column
The choice and condition of your HPLC column are crucial for achieving good peak symmetry.
-
Column Chemistry: For basic compounds, using a column with a stationary phase designed to minimize silanol interactions is highly recommended. Look for columns that are "end-capped" or "base-deactivated." Polar-embedded or charged surface hybrid (CSH) columns are also excellent choices for improving the peak shape of polar and basic analytes.[3]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
-
Column Contamination: Contamination of the column inlet frit or the packing material can cause peak distortion. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants. If your column allows, back-flushing can also be effective.
Step 4: Check for System and Sample Issues
Problems with the HPLC system or the sample itself can also contribute to peak tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in poor peak shape. Try reducing the injection volume or diluting the sample.
-
Sample Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important for HPLC analysis?
A1: The pKa of this compound (also known as 8-chlorotheophylline) is approximately 5.28. This value is critical because it indicates the pH at which the molecule is 50% ionized. For optimal peak shape in reverse-phase HPLC, it is recommended to work with a mobile phase pH that is at least 2 units away from the pKa. This ensures that the analyte exists predominantly in a single ionic form, minimizing peak broadening and tailing due to mixed retention mechanisms.
Q2: I'm still seeing peak tailing after adjusting the mobile phase pH. What should I try next?
A2: If pH adjustment alone is not sufficient, consider the following:
-
Add a Mobile Phase Modifier: Incorporate a small amount of triethylamine (TEA) (0.1-0.5%) into your mobile phase. TEA acts as a competing base, masking the residual silanol groups on the stationary phase and improving the peak shape of basic analytes.[4][5][7]
-
Switch to a Different Column: Your current column may not be ideal for analyzing basic compounds. Consider switching to an end-capped, base-deactivated, or a polar-embedded column, which are specifically designed to reduce secondary interactions.[3]
-
Check for Column Contamination: Your column might be contaminated. Try a rigorous washing procedure or, if possible, back-flush the column according to the manufacturer's instructions.
Q3: Can the organic modifier in the mobile phase affect the peak shape of this compound?
A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. While both are commonly used in reverse-phase HPLC, they have different properties that can affect selectivity and interactions with the stationary phase. If you are experiencing peak tailing with one, it is worthwhile to try the other to see if it provides better peak symmetry for this compound.
Q4: How does sample concentration affect peak tailing?
A4: Injecting a sample that is too concentrated can lead to column overload, which is a common cause of peak tailing and fronting. When the stationary phase becomes saturated with the analyte, the retention mechanism is no longer linear, leading to distorted peak shapes. If you suspect sample overload, try diluting your sample or reducing the injection volume.[1]
Q5: My peak shape for this compound has worsened over time. What could be the reason?
A5: A gradual decline in peak shape often points to column degradation. This can be due to the hydrolysis of the silica-based stationary phase, especially when using mobile phases with a pH at the higher end of the column's recommended range. Contamination of the column from repeated injections of samples can also lead to a deterioration in performance. A thorough column cleaning procedure may restore performance, but if the stationary phase is chemically damaged, the column will need to be replaced.
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the peak shape of xanthine derivatives like this compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing for a Basic Xanthine Derivative (pKa ≈ 5.3)
| Mobile Phase pH | Expected Tailing Factor (As) | Rationale |
| 7.0 | > 2.0 | Significant interaction between the ionized analyte and deprotonated silanol groups. |
| 5.5 | 1.5 - 2.0 | Analyte is partially ionized, leading to mixed-mode retention and peak asymmetry. |
| 3.0 | 1.0 - 1.3 | Analyte is fully protonated, and silanol interactions are minimized, resulting in improved peak symmetry.[1] |
Table 2: Influence of Column Chemistry on Peak Tailing for this compound
| Column Type | Expected Tailing Factor (As) | Reason for Improved Performance |
| Standard C18 (non-end-capped) | > 1.8 | High number of accessible, acidic silanol groups leading to strong secondary interactions. |
| End-Capped C18 | 1.2 - 1.5 | Residual silanol groups are chemically bonded with a small silylating agent, reducing their activity. |
| Polar-Embedded C18/C8 | < 1.3 | A polar group is incorporated into the alkyl chain, shielding the analyte from residual silanols and allowing for better performance in highly aqueous mobile phases.[8] |
| Hybrid Silica C18 | < 1.2 | The silica backbone is organically modified, reducing the number and acidity of silanol groups and increasing pH stability. |
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Symmetrical Peak Shape of this compound
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: End-capped C18 or Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A.
Protocol 2: Method for Addressing Persistent Peak Tailing using a Mobile Phase Modifier
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: Standard C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0, with 0.2% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 80% A / 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A.
Visualizations
Caption: Troubleshooting workflow for addressing this compound peak tailing.
Caption: Mechanism of secondary interactions causing peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. hplc.today [hplc.today]
- 7. welch-us.com [welch-us.com]
- 8. Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Xanthine
Welcome to the technical support center for the chlorination of xanthine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chlorination of xanthine, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low or no yield of the chlorinated xanthine product.
Potential Causes:
-
Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) can degrade upon exposure to moisture.
-
Insufficient Reaction Temperature: The chlorination of the hydroxyl groups on the xanthine ring often requires high temperatures to proceed efficiently.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Presence of Water: Water in the reaction mixture will react with the chlorinating agent, reducing its effectiveness, and can also lead to the hydrolysis of the product.[1]
-
Suboptimal Base/Catalyst: In reactions using POCl₃, the presence of a tertiary amine, such as N,N-dimethylaniline, is often crucial to facilitate the reaction.[2] The choice and amount of the base can significantly impact the yield.[3]
Solutions:
-
Use Fresh or Distilled Reagents: Ensure that the chlorinating agents are fresh or have been recently distilled to remove any decomposition products.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Optimize Reaction Temperature: Most protocols recommend refluxing the reaction mixture.[2] Ensure the heating apparatus is functioning correctly and maintaining the desired temperature.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.[4] Continue the reaction until the starting material is no longer visible.
-
Select an Appropriate Base: When using POCl₃, N,N-dimethylaniline is a commonly used base.[2] The molar ratio of the base to xanthine should be optimized.
Question 2: The starting material is recovered after aqueous workup, even though TLC/HPLC analysis of the reaction mixture showed complete conversion.
Potential Cause:
-
Hydrolysis of the Chlorinated Product: Chlorinated purines are susceptible to hydrolysis, especially under acidic or strongly basic conditions, which can convert the product back to the starting xanthine.[5] This is a common issue during the workup when quenching the reaction with water or aqueous base.[6]
Solutions:
-
Careful Quenching: Quench the reaction mixture by slowly adding it to crushed ice or ice-cold water with vigorous stirring to dissipate the heat from the exothermic hydrolysis of excess chlorinating agent.[7]
-
Controlled Neutralization: Use a weak base, such as sodium bicarbonate (NaHCO₃) solution, for neutralization instead of a strong base like sodium hydroxide (NaOH).[6] Maintain a low temperature during neutralization.
-
Solvent Extraction Prior to Aqueous Wash: After quenching, immediately extract the product into an organic solvent like ethyl acetate or dichloromethane before extensive contact with the aqueous phase.[6]
-
Minimize Contact Time with Water: Perform the aqueous workup as quickly as possible to reduce the time the product is in contact with water.
Question 3: Formation of multiple unidentified side products.
Potential Causes:
-
Over-chlorination: In some cases, chlorination can occur at multiple positions on the purine ring, leading to di- or tri-chlorinated products.[8]
-
Ring Opening: Under harsh reaction conditions or in the presence of certain reagents, the purine ring system can undergo cleavage.[9]
-
Reaction with Solvent: The chlorinating agent may react with the solvent if it is not inert under the reaction conditions.
Solutions:
-
Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent to favor mono-chlorination if that is the desired outcome.
-
Optimize Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. Monitor the reaction closely and stop it once the desired product is formed.
-
Choose an Inert Solvent: Use a solvent that is stable under the reaction conditions. For POCl₃ reactions, it is often used as both the reagent and the solvent.[2]
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for the chlorination of xanthine?
Phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline, is the most commonly reported reagent for the synthesis of 2,6-dichloropurine from xanthine.[10] Thionyl chloride (SOCl₂) can also be used, sometimes with a catalytic amount of dimethylformamide (DMF).[1] The choice of reagent may depend on the desired product (e.g., monochloro- vs. dichloro-xanthine) and the specific reaction conditions.
Q2: What is the role of the tertiary amine (e.g., N,N-dimethylaniline) in POCl₃ chlorinations?
The tertiary amine acts as a base to neutralize the HCl generated during the reaction.[3] It can also act as a catalyst by forming a more reactive intermediate with POCl₃. The presence of a tertiary amine is often essential for the reaction to proceed at a reasonable rate and to achieve a good yield.[3]
Q3: How can I monitor the progress of the chlorination reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[4] A suitable eluent system would typically be a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexane). The starting material (xanthine) is highly polar and will have a low Rf value, while the chlorinated product will be less polar and have a higher Rf value. HPLC can also be used for more quantitative monitoring.[11]
Q4: What is a typical workup procedure for a xanthine chlorination reaction with POCl₃?
A general workup procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Removing the excess POCl₃ under reduced pressure (distillation).[5]
-
Slowly and carefully pouring the residue onto crushed ice with vigorous stirring.[7]
-
Neutralizing the acidic aqueous mixture with a weak base, such as a saturated sodium bicarbonate solution, while keeping the temperature low.[6]
-
Extracting the product into an appropriate organic solvent (e.g., ethyl acetate, chloroform).
-
Washing the organic layer with brine, drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating it under reduced pressure to obtain the crude product.
Q5: How can the chlorinated xanthine product be purified?
Recrystallization is the most common method for purifying solid chlorinated xanthines.[12][13] The choice of solvent is crucial and should be determined through solubility tests.[14] Common solvent systems for purine derivatives include ethanol, ethanol/water mixtures, or mixtures of a polar and a non-polar solvent like ethyl acetate/hexane.[15] Column chromatography can also be used for purification if recrystallization is not effective.[15]
Data Presentation
The following table summarizes various reported conditions for the chlorination of xanthine and related purine derivatives. Direct comparison of yields is challenging due to the variability in substrates and reaction conditions across different studies.
| Starting Material | Chlorinating Agent | Base/Additive | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Xanthine | POCl₃ | Weak nucleophilic organic base | - | Reflux | - | - | [10] |
| Hypoxanthine | POCl₃ | N,N-dimethylaniline | - | Reflux | 0.67 | 78 | [2] |
| Guanine Derivative | POCl₃ | Triethylamine | Acetonitrile | 50°C | 4 | - | [4] |
| Hydroxyheteroaromatics | POCl₃ | - | - | Reflux | - | - | [1] |
| Benzoic Acid | SOCl₂ | Triethylamine | Dichloromethane | Room Temp | < 0.1 | 86 | [3] |
Experimental Protocols
Synthesis of 2,6-Dichloropurine from Xanthine using Phosphorus Oxychloride
This protocol is a representative procedure synthesized from multiple sources for the chlorination of xanthine to 2,6-dichloropurine.
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add xanthine and N,N-dimethylaniline. To this mixture, carefully add an excess of phosphorus oxychloride. The reaction should be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC until the xanthine spot is no longer visible.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and cautiously, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.
-
Workup - Neutralization: While keeping the beaker in an ice bath to maintain a low temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,6-dichloropurine.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-dichloropurine.
Mandatory Visualization
Caption: General reaction pathway for the chlorination of xanthine.
Caption: A typical experimental workflow for xanthine chlorination.
Caption: A decision tree for troubleshooting low yield in xanthine chlorination.
References
- 1. researchgate.net [researchgate.net]
- 2. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,6,8-trichloro-5H-purine | C5HCl3N4 | CID 409798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. On the Mechanism of the Hoppe-Seyler Test for Xanthine [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. teledynelabs.com [teledynelabs.com]
Technical Support Center: Purification of Crude 8-Chloroxanthine by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying crude 8-Chloroxanthine via recrystallization. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physical properties?
A1: this compound, also known as 8-chloro-1,3-dimethylxanthine, is a derivative of theophylline and a member of the purine class of compounds.[1][2] It typically appears as a white to light yellow crystalline powder.[3]
| Property | Value |
| Synonyms | 8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, 8-Chlorotheophylline |
| Molecular Formula | C₇H₇ClN₄O₂ |
| Molecular Weight | 214.61 g/mol |
| Melting Point | Approximately 290 °C (with decomposition) |
| Appearance | White to light yellow crystalline powder |
| Solubility | Slightly soluble in water; soluble in aqueous sodium hydroxide.[3] |
Q2: What are the common impurities found in crude this compound?
A2: Common impurities in crude this compound can include starting materials from the synthesis, such as theophylline, and byproducts like caffeine.[4] The presence of these impurities can affect the compound's purity and subsequent applications.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature.[5] Given that this compound is a polar molecule, polar solvents are generally a good starting point. Water and ethanol have been mentioned as potential recrystallization solvents.[6] A solvent selection guide is provided in the experimental protocols section.
Q4: Can a two-solvent system be used for the recrystallization of this compound?
A4: Yes, if a suitable single solvent cannot be identified, a two-solvent system is a viable alternative.[7] This typically involves dissolving the crude this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not saturated enough for crystals to form. - Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated. | - Evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated. | - Add more solvent to the hot solution to decrease the concentration and then cool slowly. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Crystals form too quickly in the funnel during hot filtration. | - The solution is cooling too rapidly in the funnel, causing premature crystallization. | - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtration. - Use a stemless funnel to prevent clogging. |
| Low recovery of purified this compound. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with room temperature solvent, causing some of the product to redissolve. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Always wash the collected crystals with a small amount of ice-cold solvent. |
| The purified crystals are still colored. | - Colored impurities are co-precipitating with the this compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb the desired product. |
Data Presentation
The following table provides illustrative data on the purification of a generic polar organic compound by recrystallization to demonstrate the expected outcomes.
| Parameter | Crude Product | After Recrystallization |
| Mass (g) | 5.0 | 4.2 |
| Appearance | Yellowish powder | White crystalline solid |
| Purity (by HPLC, %) | 92% | 99.5% |
| Melting Point (°C) | 285-289 | 290-291 |
| Recovery Yield (%) | N/A | 84% |
Experimental Protocols
Solvent Selection for Recrystallization
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, or mixtures thereof) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the clear solution to cool to room temperature and then in an ice bath.
-
The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and forms well-defined crystals upon cooling.
Recrystallization Protocol for this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., a water-ethanol mixture) in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the this compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Analysis: Determine the mass, melting point, and purity (e.g., by HPLC) of the recrystallized this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
dealing with co-eluting peaks in the analysis of 8-Chloroxanthine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of 8-Chloroxanthine, with a particular focus on dealing with co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a peak for this compound that is not symmetrical and appears to have a shoulder. What could be the cause?
A1: A distorted peak shape, such as one with a shoulder, is a strong indication of co-eluting peaks.[1] This means that another compound is eluting from the chromatographic column at a very similar time to this compound, resulting in overlapping peaks.[1][2] This "silent killer" of chromatography data can prevent accurate identification and quantification.[2]
Q2: How can I confirm that I have co-eluting peaks?
A2: If you are using a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can analyze the spectra across the peak.[1] For a pure peak, the UV spectrum or mass spectrum should be consistent throughout.[1] If the spectra differ from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[1]
Q3: What are the key factors I can adjust to resolve co-eluting peaks in my this compound analysis?
A3: The resolution of two peaks in chromatography is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[3][4] To improve the separation of co-eluting peaks, you can systematically adjust chromatographic parameters that influence these factors.[4] Generally, a resolution value (Rs) of greater than 1.5 is desired for baseline separation.[4]
Q4: I am observing co-elution of this compound with one of its known impurities. Where should I start with method development to resolve this?
A4: A systematic approach to method development is crucial. Start by optimizing the mobile phase conditions, as this is often the simplest and most effective way to alter selectivity.[3][4] If mobile phase optimization is insufficient, you may need to consider changing the stationary phase (the column).[3]
Troubleshooting Guide: Resolving Co-eluting Peaks
Initial Assessment
Before making changes to your method, it's important to assess the nature of the co-elution.
-
Identify the Co-eluting Species: If possible, use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the co-eluting peak. This will help in understanding the chemical nature of the interfering compound.
-
Evaluate Peak Shape: Note whether the peak is fronting or tailing, as this can provide clues about the nature of the problem (e.g., column overload, secondary interactions).[5]
-
Review Sample Preparation: Ensure that the sample preparation process is not introducing contaminants. Proper filtration or extraction can help improve resolution by removing particulates and impurities.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in the analysis of this compound.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to resolve co-eluting peaks in a reversed-phase HPLC method for this compound.
-
Initial Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 273 nm
-
-
Step 1: Change Organic Modifier:
-
If co-elution persists with acetonitrile, replace it with methanol as Mobile Phase B.[4] Methanol and acetonitrile have different solvent properties and can alter the selectivity of the separation.[4]
-
Run a scouting gradient (e.g., 5% to 95% Methanol in 15 minutes) to determine the new elution profile.
-
-
Step 2: Adjust Mobile Phase pH:
-
The retention of xanthine derivatives can be sensitive to pH.[4] Prepare Mobile Phase A with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or acetate.
-
Analyze the sample with each mobile phase pH to observe changes in retention time and selectivity.
-
-
Step 3: Optimize Gradient Profile:
-
If a gradient is used, decrease the ramp rate (i.e., make the gradient shallower) in the region where this compound and the co-eluting peak elute.[4] This can significantly improve separation.[4]
-
Consider introducing an isocratic hold at a specific mobile phase composition to further resolve the critical pair.[4]
-
Protocol 2: Stationary Phase Selectivity Screening
If mobile phase optimization does not provide adequate resolution, changing the stationary phase is the next logical step.[3]
-
Select Alternative Column Chemistries:
-
If you are using a standard C18 column, consider columns with different selectivities, such as:
-
Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions.
-
Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity compared to alkyl phases.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar compounds.
-
-
-
Perform Initial Runs:
-
Using the optimized mobile phase from Protocol 1, perform scouting gradients on each of the selected columns.
-
Compare the chromatograms to identify the column that provides the best separation for this compound and the co-eluting peak.
-
-
Further Optimization:
-
Once the best stationary phase is identified, fine-tune the mobile phase conditions as described in Protocol 1 to achieve baseline resolution.
-
Data Presentation: Impact of Method Modifications
The following tables illustrate the potential impact of systematic changes to chromatographic parameters on the resolution (Rs) of this compound and a co-eluting impurity.
Table 1: Effect of Organic Modifier and pH on Resolution
| Mobile Phase B | Mobile Phase A (pH) | Retention Time of this compound (min) | Retention Time of Impurity (min) | Resolution (Rs) |
| Acetonitrile | 0.1% Formic Acid (pH 2.7) | 8.2 | 8.3 | 0.8 |
| Methanol | 0.1% Formic Acid (pH 2.7) | 9.5 | 9.9 | 1.6 |
| Acetonitrile | 10mM Phosphate (pH 3.5) | 7.8 | 8.0 | 1.1 |
| Methanol | 10mM Phosphate (pH 3.5) | 8.9 | 9.5 | 1.9 |
Table 2: Effect of Stationary Phase on Resolution
| Column Chemistry | Mobile Phase | Retention Time of this compound (min) | Retention Time of Impurity (min) | Resolution (Rs) |
| C18 | 60% ACN / 40% Water | 6.1 | 6.1 | 0.0 |
| Phenyl-Hexyl | 60% ACN / 40% Water | 7.3 | 7.8 | 1.7 |
| Cyano (CN) | 70% ACN / 30% Water | 5.4 | 5.9 | 1.4 |
Table 3: Effect of Column Temperature and Flow Rate on Resolution
| Column Temperature (°C) | Flow Rate (mL/min) | Retention Time of this compound (min) | Retention Time of Impurity (min) | Resolution (Rs) |
| 30 | 1.0 | 8.2 | 8.3 | 0.8 |
| 40 | 1.0 | 7.5 | 7.7 | 1.2 |
| 30 | 0.8 | 10.3 | 10.5 | 1.0 |
Note: The data presented in these tables are for illustrative purposes to demonstrate the principles of chromatographic optimization.
Advanced Topic: Chiral Separation of Xanthine Derivatives
In some cases, co-elution may occur between enantiomers of a chiral xanthine derivative.[7] Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging.
Q5: How can I separate enantiomers of a xanthine derivative if they are co-eluting?
A5: To separate enantiomers, a chiral environment must be introduced into the chromatographic system. This can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[8] HPLC with a CSP is a widely used technique for the analysis of chiral drugs.[9]
Logical Diagram for Chiral Separation
Caption: Approach for developing a chiral separation method.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side product formation in 8-Chloroxanthine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-chloroxanthine and its derivatives, such as the widely used intermediate 8-chlorotheophylline (1,3-dimethyl-8-chloroxanthine). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side product formation during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:
-
Incomplete Reaction: The chlorination of the xanthine starting material (e.g., theophylline) may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure the starting material spot or peak has disappeared before proceeding with the work-up. You may need to extend the reaction time or slightly increase the molar ratio of the chlorinating agent.[1]
-
-
Suboptimal Temperature: The reaction temperature might be too low for the chosen chlorinating agent, leading to a sluggish reaction.
-
Moisture Contamination (for certain reagents): When using moisture-sensitive chlorinating agents like chlorine gas in organic solvents, the presence of water can lead to the formation of unwanted byproducts and reduce the efficiency of the primary reaction.
-
Solution: Use anhydrous solvents and starting materials. Consider adding a drying agent like thionyl chloride in catalytic amounts to remove residual moisture before introducing the chlorinating agent.[3]
-
-
Loss during Work-up and Purification: Significant amounts of product can be lost during filtration, washing, and recrystallization steps.
-
Solution: Carefully optimize your purification procedure. Ensure complete precipitation of the product before filtration. Use minimal amounts of cold solvent for washing the filter cake to avoid dissolving the product.
-
Q2: I am observing a significant amount of a di-chlorinated side product in my reaction mixture. How can I minimize its formation?
A2: The formation of di-chlorinated species, particularly 7,8-dichloroxanthine derivatives, is a common issue, especially when using strong chlorinating agents like chlorine gas.[3]
-
Control of Reaction Temperature: Higher reaction temperatures can promote over-chlorination.
-
Solution: Maintain a lower reaction temperature. For the chlorination of theophylline with chlorine gas, conducting the reaction at 10-40°C has been shown to reduce side reactions and improve product purity and yield.[3]
-
-
Choice of Chlorinating Agent: Some chlorinating agents are more selective than others.
-
Stoichiometry of the Chlorinating Agent: Using a large excess of the chlorinating agent will inevitably lead to the formation of di- and poly-chlorinated products.
-
Solution: Use a controlled molar ratio of the chlorinating agent to the xanthine starting material. A slight excess (e.g., 1.1 to 1.3 equivalents) is often sufficient to drive the reaction to completion without excessive side product formation.[2]
-
Q3: My final product has a yellowish tint and shows impurities on HPLC analysis. What are these impurities and how can I remove them?
A3: A yellowish color and the presence of impurities often indicate residual starting material, over-chlorinated products, or other side products.
-
Common Impurities:
-
Unreacted Starting Material: (e.g., Theophylline)
-
Di-chlorinated Xanthines: (e.g., 7,8-dichlorotheophylline)
-
Hydroxylated or Alkoxylated Byproducts: Can form if the reaction temperature is too high in the presence of certain solvents.[3]
-
N-chloro methyl derivatives and their hydrated forms: Have been identified as impurities in 8-chlorotheophylline synthesis.
-
-
Purification Strategy:
-
Recrystallization: This is a highly effective method for purifying this compound derivatives.
-
Protocol: Dissolve the crude product in hot water or ethanol and allow it to cool slowly to form crystals. The impurities will preferentially remain in the mother liquor.[1]
-
-
pH Adjustment: The solubility of xanthine derivatives is pH-dependent.
-
Protocol: A common purification technique involves dissolving the crude product in a dilute aqueous sodium hydroxide solution (e.g., 5% NaOH) at an elevated temperature (60-80°C). After cooling, the pH is adjusted to 3.0-3.5 with an acid like hydrochloric or sulfuric acid, causing the purified this compound to precipitate as a white solid.[1][2][3]
-
-
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of 8-chlorotheophylline, a representative this compound derivative.
Table 1: Comparison of Chlorination Methods for Theophylline
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (HPLC) | Key Side Products | Reference |
| Chlorine Gas | Chlorinated Hydrocarbons (e.g., 1,2-dichloroethane) | 10 - 40 | 0.5 - 1 | 88 - 91 | > 98.5% | 7,8-dichlorotheophylline | [3] |
| N-Chlorosuccinimide (NCS) | Water | 50 - 80 | 1 - 2 | 88 - 90 | > 99% | Succinimide | [1][2] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor with TLC/HPLC, extend reaction time |
| Suboptimal temperature | Adjust temperature to the optimal range for the specific reagent | |
| Loss during work-up | Optimize precipitation and washing steps | |
| Formation of Di-chlorinated Side Product | High reaction temperature | Lower the reaction temperature (e.g., 10-40°C for chlorine gas) |
| Non-selective chlorinating agent | Use a milder reagent like N-chlorosuccinimide (NCS) | |
| Excess chlorinating agent | Use a controlled molar equivalent of the chlorinating agent | |
| Impure Final Product (Color/HPLC) | Residual starting material/byproducts | Purify via recrystallization and/or pH adjustment |
Experimental Protocols
Protocol 1: Synthesis of 8-Chlorotheophylline using N-Chlorosuccinimide (NCS) in Water [1][2]
-
Dissolution: In a suitable reaction vessel, dissolve theophylline in water at a molar ratio of 1:1 to 1:1.1 with N-chlorosuccinimide. Heat the mixture to 50-80°C to achieve dissolution.
-
Addition of NCS: Slowly add N-chlorosuccinimide (NCS) to the heated solution over a period of 60-120 minutes while maintaining the temperature between 50-80°C.
-
Reaction Monitoring: Continue stirring the reaction mixture at this temperature for an additional 60-120 minutes. Monitor the reaction progress by TLC (using a UV lamp at 254 nm) until the theophylline starting material spot disappears. If the reaction is incomplete, small additional portions of NCS (0.1-0.2 molar equivalents) can be added.
-
pH Adjustment and Precipitation: Maintain the pH of the reaction mixture between 6 and 7. After the reaction is complete, cool the mixture to room temperature. The crude 8-chlorotheophylline will precipitate as an off-white solid.
-
Initial Filtration: Filter the crude product and wash it with water.
-
Purification:
-
Transfer the crude product to a fresh flask and add a 5% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-80°C until the solid completely dissolves.
-
Cool the solution to room temperature.
-
Adjust the pH to 3.0-3.5 with 10% dilute hydrochloric acid. A white solid of purified 8-chlorotheophylline will precipitate.
-
-
Final Filtration and Drying: Filter the purified product, wash with water, and dry to obtain the final product.
Protocol 2: Synthesis of 8-Chlorotheophylline using Chlorine Gas in a Chlorinated Solvent [3]
-
Setup: In a reaction vessel equipped with a stirrer and a gas inlet, add anhydrous theophylline and a chlorinated hydrocarbon solvent (e.g., anhydrous 1,2-dichloroethane).
-
Dehydration (Optional but Recommended): At room temperature (20-30°C), slowly add a small amount of thionyl chloride to remove any residual moisture. Stir for approximately 10 minutes.
-
Chlorination: While maintaining the temperature between 10-40°C, bubble dry chlorine gas through the stirred reaction mixture at a controlled rate.
-
Reaction Monitoring: Monitor the reaction by HPLC until the amount of theophylline is less than 1%.
-
Quenching: Stop the flow of chlorine gas and continue stirring for about 30 minutes.
-
Work-up:
-
The intermediate, 7,8-dichlorotheophylline, can be converted to 8-chlorotheophylline through a dechlorination reaction. This is often achieved by adding the reaction mixture to an aqueous solution.
-
A common procedure involves adding the reaction mixture to a 5% aqueous sodium hydroxide solution, heating to 75-80°C, and stirring for 30 minutes.
-
-
Purification:
-
Cool the mixture to below 30°C.
-
Adjust the pH to 3.0-3.5 with a 10% dilute sulfuric acid solution.
-
Stir for 10 minutes to allow for complete precipitation.
-
-
Isolation: Filter the solid, wash with water, and dry to obtain 8-chlorotheophylline.
Mandatory Visualization
References
- 1. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 2. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 3. CN102875553A - Preparation process for 8-chlorotheophylline and intermediate 7,8-dichlorotheophylline thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 8-Chloroxanthine and Caffeine as A1/A2a Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 8-Chloroxanthine (also known as 8-chlorotheophylline) and caffeine as antagonists for the A1 and A2a adenosine receptors. This document synthesizes experimental data on their binding affinities, explores the relevant signaling pathways, and outlines the methodologies used to characterize these compounds.
Introduction to Adenosine Receptor Antagonism
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2a, A2b, and A3. The A1 and A2a receptors are particularly significant in the central nervous system and periphery. A1 receptor activation is typically inhibitory, leading to decreased neuronal activity, while A2a receptor activation is generally stimulatory.[1][2] Antagonists of these receptors, such as the methylxanthines caffeine and this compound, are of significant interest for their therapeutic potential in various conditions, including neurodegenerative diseases and as stimulants.[2] Caffeine, a widely consumed psychoactive substance, is a non-selective antagonist of adenosine receptors.[2] this compound is a derivative of theophylline and is a component of the antiemetic drug dimenhydrinate.[3][4]
Comparative Antagonist Profile
A direct quantitative comparison of the binding affinities of this compound and caffeine for A1 and A2a receptors is challenging due to the limited availability of specific Ki values for this compound in publicly accessible literature. However, a qualitative and contextual comparison can be made based on available data for caffeine and related xanthine derivatives.
Caffeine is a well-characterized non-selective adenosine receptor antagonist, exhibiting similar micromolar affinity for both A1 and A2a receptors.[5] This lack of selectivity is responsible for its broad physiological effects.
Quantitative Data Summary
The following table summarizes the available binding affinity (Ki) data for caffeine. Due to the lack of specific data for this compound, its profile is described qualitatively.
| Compound | A1 Receptor Ki (µM) | A2a Receptor Ki (µM) | Selectivity (A1 vs. A2a) |
| Caffeine | 12 - 50 | 2.4 - 40 | Non-selective |
| This compound | Data Not Readily Available | Data Not Readily Available | Expected to be non-selective |
Note: Ki values for caffeine can vary depending on the experimental conditions, including the species and tissue used.
Adenosine Receptor Signaling Pathways
The antagonistic action of this compound and caffeine at A1 and A2a receptors modulates distinct intracellular signaling cascades.
A1 Adenosine Receptor Signaling
The A1 adenosine receptor is primarily coupled to the inhibitory G protein, Gi/o.[1] Upon activation by adenosine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits can activate other downstream effectors. Antagonists like caffeine and this compound block this inhibitory pathway, leading to a relative increase in neuronal excitability.
Caption: A1 Adenosine Receptor Signaling Pathway.
A2a Adenosine Receptor Signaling
In contrast to the A1 receptor, the A2a adenosine receptor is coupled to the stimulatory G protein, Gs.[1] Activation by adenosine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway is generally associated with increased neuronal excitability and other cellular responses. Antagonism by caffeine and this compound blocks this stimulatory pathway.
Caption: A2a Adenosine Receptor Signaling Pathway.
Experimental Protocols
The determination of the binding affinity (Ki) of compounds like this compound and caffeine for adenosine receptors is typically performed using radioligand binding assays.
Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1 or A2a).
-
A subtype-selective radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 or [3H]ZM241385 for A2a).[1]
-
Test compounds (this compound, caffeine).
-
A non-labeled, high-affinity ligand for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).
-
Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: General workflow for a radioligand binding assay.
Conclusion
Caffeine is a well-established non-selective antagonist of A1 and A2a adenosine receptors, with binding affinities in the micromolar range. This compound also acts as an adenosine receptor antagonist with physiological effects similar to caffeine, although it appears to be less potent. A precise quantitative comparison is hindered by the lack of specific binding affinity data for this compound at the A1 and A2a receptor subtypes. Further experimental investigation using standardized radioligand binding assays is required to definitively characterize the antagonist profile of this compound and enable a direct and comprehensive comparison with caffeine. Such studies would be valuable for researchers in the fields of pharmacology and drug development seeking to understand the structure-activity relationships of xanthine derivatives as adenosine receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 4. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Chloroxanthine and 8-Bromoxanthine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 8-chloroxanthine and 8-bromoxanthine in the context of enzyme inhibition. While both are xanthine derivatives, available experimental data indicate they primarily target different classes of enzymes. This document summarizes their known inhibitory activities, presents detailed experimental protocols for assessing their effects, and visualizes the relevant biological pathways.
Executive Summary
8-Bromoxanthine is a well-characterized inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism. In contrast, this compound, also known as 8-chlorotheophylline, is primarily recognized as an antagonist of adenosine receptors and a phosphodiesterase (PDE) inhibitor. Direct comparative studies of these two molecules on the same enzyme are scarce in publicly available literature. This guide, therefore, presents a comparison of their inhibitory profiles against their respective primary targets.
Quantitative Data Summary
The following tables summarize the available quantitative data for the enzyme inhibitory activities of 8-bromoxanthine and the related compound, 8-chloro caffeine, as a proxy for this compound's potential activity at adenosine receptors.
Table 1: Inhibition of Xanthine Oxidase by 8-Bromoxanthine
| Compound | Enzyme Target | Substrate | Inhibition Constant (Kᵢ) | Type of Inhibition |
| 8-Bromoxanthine | Xanthine Oxidase | Xanthine | ~ 400 µM[1] | Uncompetitive[1] |
Table 2: Antagonism of Adenosine Receptors by a Related Xanthine Derivative
| Compound | Target | Kᵢ |
| 8-Chloro caffeine | Adenosine Receptors | 30 µM[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are representative protocols for the key experiments discussed.
Protocol 1: Xanthine Oxidase Inhibition Assay
This protocol is designed to determine the inhibitory potential of a compound against xanthine oxidase by measuring the reduction in uric acid production.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
8-Bromoxanthine (test inhibitor)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of 8-bromoxanthine in a suitable solvent (e.g., DMSO), and then dilute it in the phosphate buffer to various concentrations.
-
Prepare a solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a quartz cuvette or a UV-transparent 96-well plate, add the phosphate buffer, the xanthine solution, and the desired concentration of 8-bromoxanthine.
-
Include a control reaction with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the type of inhibition and the inhibition constant (Kᵢ) by plotting the data using methods such as the Lineweaver-Burk or Dixon plots.
-
Protocol 2: Adenosine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for adenosine receptors.
Materials:
-
Cell membranes prepared from a source rich in adenosine receptors (e.g., rat brain, or cells transfected with a specific adenosine receptor subtype).
-
A suitable radioligand (e.g., [³H]-DPCPX for A₁ receptors).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd.
-
-
Assay Setup:
-
In test tubes, combine the cell membranes, the radioligand, and varying concentrations of this compound.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding.
Caption: Inhibition of the Xanthine Oxidase Pathway by 8-Bromoxanthine.
Caption: Antagonism of Adenosine Receptors and Inhibition of Phosphodiesterase by this compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
8-Bromoxanthine and this compound exhibit distinct primary inhibitory activities based on current scientific literature. 8-Bromoxanthine is a documented uncompetitive inhibitor of xanthine oxidase. This compound's primary mechanism of action is reported as an antagonist of adenosine receptors, with likely inhibitory effects on phosphodiesterases, a common characteristic of xanthine derivatives.
For researchers and drug development professionals, the choice between these two molecules will depend entirely on the therapeutic target and the biological pathway of interest. Further head-to-head comparative studies on a broader range of enzymes would be beneficial to fully elucidate their inhibitory profiles and potential off-target effects.
References
A Comparative Guide to Purity Validation of Synthesized 8-Chloroxanthine: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for validating the purity of synthesized 8-Chloroxanthine. The information presented is supported by experimental protocols and data to aid researchers in selecting the most appropriate analytical techniques for their needs.
Introduction to this compound and the Importance of Purity
This compound, also known as 8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a xanthine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Like other xanthines, it can act as an antagonist of adenosine receptors, influencing various physiological pathways. Given its role in drug synthesis, ensuring the high purity of this compound is paramount to control the quality and safety of the final active pharmaceutical ingredient (API).
Adenosine Receptor Signaling Pathway
Xanthine derivatives, including this compound, primarily exert their physiological effects by antagonizing adenosine receptors, specifically the A1 and A2A subtypes. These G-protein coupled receptors are involved in numerous signaling cascades. The following diagram illustrates the general mechanism of adenosine receptor signaling and the inhibitory action of xanthines.
Caption: Adenosine receptor signaling pathways and antagonism by this compound.
Purity Validation by qNMR: A Quantitative Approach
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
Experimental Workflow for qNMR
The following diagram outlines the typical workflow for determining the purity of synthesized this compound using qNMR.
Caption: Workflow for qNMR purity determination of this compound.
Detailed Experimental Protocol for qNMR
1. Materials:
-
Synthesized this compound
-
Internal Standard (IS): e.g., Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg30').
-
Temperature: 298 K.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of both the analyte and internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 16-64 (to achieve a good signal-to-noise ratio).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Spectral Width (sw): Appropriate range to cover all signals (e.g., 0-12 ppm).
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform manual phase correction to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the N-CH3 protons) and a signal from the internal standard (e.g., the olefinic protons of Maleic acid).
5. Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Data Presentation: A Hypothetical qNMR Purity Assay
The following table presents a hypothetical dataset for the qNMR purity determination of a synthesized batch of this compound.
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | 15.25 mg | 7.80 mg |
| Molecular Weight (MW) | 214.61 g/mol | 116.07 g/mol |
| Signal for Integration | N-CH3 (singlet) | =CH (singlet) |
| Number of Protons (N) | 6 | 2 |
| Integral Value (I) | 1.00 | 0.45 |
| Purity (P) | To be determined | 99.8% |
Calculated Purity of this compound:
Purity = (1.00 / 6) * (2 / 0.45) * (214.61 / 116.07) * (7.80 / 15.25) * 99.8% = 98.7%
Comparison with Alternative Purity Validation Methods
While qNMR is a powerful tool, other analytical techniques are commonly employed for purity assessment. High-Performance Liquid Chromatography (HPLC) is the most prevalent alternative.
Caption: Comparison of qNMR and HPLC for purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of this compound, a reversed-phase HPLC method is typically used.
Typical HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV at a specific wavelength (e.g., 273 nm).
Data Interpretation: Purity is often estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities in Synthesized this compound: Based on common synthetic routes, potential impurities that can be detected by HPLC include:
-
Theophylline: A common starting material or byproduct.
-
Caffeine: Can be formed through side reactions.
-
Other chlorinated xanthine derivatives: Arising from incomplete or over-chlorination.
Comparison Table: qNMR vs. HPLC
| Feature | qNMR | HPLC |
| Principle | Direct measurement based on the number of nuclei. | Separation based on physicochemical interactions. |
| Quantitation | Absolute (primary method). | Relative (requires reference standards for absolute quantitation). |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a reference standard of the analyte for identification and often for each impurity for accurate quantitation. |
| Sensitivity | Lower (typically mg scale). | High (can detect trace impurities in the µg to ng range). |
| Specificity | Highly specific to the molecular structure. | Relies on retention time and UV spectrum, which can be ambiguous. |
| Throughput | Lower, due to longer experiment times. | Higher, with automated systems. |
| Equipment Cost | High. | Moderate to high. |
| Sample Consumption | Non-destructive. | Destructive. |
Conclusion
Both qNMR and HPLC are powerful techniques for assessing the purity of synthesized this compound, each with its own set of advantages and limitations.
-
qNMR serves as an excellent primary method for obtaining an accurate, absolute purity value without the need for a reference standard of this compound itself. It is particularly valuable for the certification of reference materials.
-
HPLC is a highly sensitive method ideal for the detection and quantification of trace impurities and for routine quality control in a high-throughput environment.
For comprehensive and robust purity validation, a combination of these orthogonal techniques is often the most effective approach. qNMR can be used to assign a precise purity value to a batch, which can then be used as a reference standard for routine HPLC analysis. This integrated approach ensures the highest level of confidence in the quality of synthesized this compound for its intended use in drug development.
A Comparative Guide to the Cross-Validation of HPLC and UV-Vis Methods for the Quantification of 8-Chloroxanthine
The performance of each analytical method is evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines, including linearity, precision, accuracy, and sensitivity.[1] The subsequent sections detail the experimental protocols and summarize the performance characteristics in comparative tables to facilitate the selection of the most suitable analytical technique for a specific application.
Data Presentation: A Comparative Overview of Method Performance
The quantitative performance data from validated analytical methods for xanthine derivatives, including 8-chlorotheophylline, a structurally similar compound, are summarized below. This table is designed for an easy comparison of the key validation parameters for HPLC and UV-Vis methods.
| Validation Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 1 - 100 µg/mL | 3 - 18 µg/mL[2] |
| Correlation Coefficient (R²) | > 0.999[3] | > 0.999[2] |
| Accuracy (% Recovery) | 98 - 102%[3] | 99.54 - 99.70%[4] |
| Precision (%RSD) | < 2.0%[3] | < 2.0%[5] |
| Limit of Detection (LOD) | 0.1 µg/mL (estimated) | 0.5476 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.3 µg/mL (estimated) | 1.6594 µg/mL[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
The following protocol is a representative HPLC-UV method for the analysis of 8-Chloroxanthine, based on established methods for similar xanthine derivatives.[6][7]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted to 2.8 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 78:22 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: The detection wavelength is typically set at the maximum absorbance of the analyte, for instance, 229 nm for 8-chlorotheophylline.[6]
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
UV-Visible Spectrophotometry
This protocol outlines a typical UV-Vis spectrophotometric method for the quantification of this compound.[2]
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a pair of matched quartz cuvettes (1 cm path length).
-
Methodology:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in the selected solvent.
-
Prepare a series of calibration standards by serially diluting the stock solution with the solvent to achieve concentrations within the Beer-Lambert law range (e.g., 3-18 µg/mL).[2]
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the solvent and dilute to a concentration that falls within the calibration range.
-
Measure the absorbance of the sample solution at the predetermined λmax against a solvent blank.
-
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of HPLC and UV-Vis methods.
Caption: Logical comparison of HPLC and UV-Vis methods for this compound analysis.
References
- 1. wjarr.com [wjarr.com]
- 2. Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Smart Analytical UV Spectrophotometric Method [ijaresm.com]
- 5. jppres.com [jppres.com]
- 6. Optimization and validation of a method for the determination of caffeine, 8-chlorotheophylline and diphenhydramine by isocratic high-performance liquid chromatography. Stress test for stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for 8-Chloroxanthine Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Visible) Spectrophotometry for the quantitative determination of 8-Chloroxanthine. The analytical method validation is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and suitability of the methods for their intended purpose.[1][2] This document includes detailed experimental protocols, a comparative summary of validation data, and a visual representation of the analytical method validation workflow.
Introduction to this compound and Analytical Method Validation
This compound, a xanthine derivative, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is crucial for ensuring the quality and safety of the final drug product. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2] The ICH Q2(R1) guideline outlines the validation characteristics required for analytical procedures, which include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1][2]
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.
Caption: Workflow of Analytical Method Validation according to ICH Guidelines.
Comparison of Analytical Methods
This guide compares two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
| Feature | HPLC Method | UV-Visible Spectrophotometry Method |
| Principle | Separation based on partitioning between a mobile and stationary phase, followed by detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High. Can separate this compound from its impurities and degradation products. | Lower. Prone to interference from compounds with similar absorption spectra. |
| Sensitivity | High. Suitable for detecting low concentrations. | Moderate. Generally less sensitive than HPLC. |
| Linearity Range | Wide. Typically covers a broad concentration range. | Narrower. Adherence to Beer-Lambert law is concentration-dependent. |
| Sample Throughput | Lower. Each sample run takes several minutes. | Higher. Faster analysis time per sample. |
| Cost & Complexity | Higher initial instrument cost and more complex operation. | Lower instrument cost and simpler operation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0 adjusted with phosphoric acid) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
UV-Visible Spectrophotometry Method
Objective: To develop and validate a UV-Visible spectrophotometric method for the quantification of this compound.
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Solvent: 0.1 N Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): 273 nm
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of 0.1 N HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 µg/mL to 12 µg/mL.
Summary of Validation Data
The following tables summarize the validation parameters for the HPLC and UV-Visible Spectrophotometry methods for the analysis of this compound.
Table 1: System Suitability (HPLC)
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7850 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Table 2: Linearity
| Parameter | HPLC Method | UV-Visible Spectrophotometry Method |
| Linearity Range | 1 - 20 µg/mL | 2 - 12 µg/mL |
| Regression Equation | y = 45872x + 1254 | y = 0.058x + 0.003 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
Table 3: Accuracy (% Recovery)
| Concentration Level | HPLC Method (% Recovery ± SD) | UV-Visible Spectrophotometry Method (% Recovery ± SD) |
| 80% | 99.5 ± 0.8 | 99.2 ± 1.1 |
| 100% | 100.2 ± 0.5 | 100.5 ± 0.9 |
| 120% | 100.8 ± 0.6 | 101.1 ± 1.3 |
Table 4: Precision (% RSD)
| Parameter | HPLC Method (% RSD) | UV-Visible Spectrophotometry Method (% RSD) |
| Repeatability (Intra-day, n=6) | 0.75% | 1.10% |
| Intermediate Precision (Inter-day, n=6) | 1.20% | 1.55% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC Method | UV-Visible Spectrophotometry Method |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
Table 6: Specificity
| Method | Specificity Assessment | Result |
| HPLC | Analysis of this compound spiked with potential impurities (theophylline, caffeine). | The method was able to resolve this compound from its impurities with a resolution of > 2.0. |
| UV-Visible | Comparison of the UV spectrum of this compound with the spectra of its impurities. | The spectra of the impurities showed significant overlap with the spectrum of this compound, indicating potential interference. |
Conclusion
Both the HPLC and UV-Visible spectrophotometric methods can be used for the quantification of this compound.
The HPLC method demonstrates superior specificity, sensitivity, and a wider linear range , making it the preferred method for stability-indicating assays and the determination of this compound in the presence of impurities.
The UV-Visible spectrophotometry method is simpler, faster, and more cost-effective . It is suitable for routine quality control analysis of pure this compound where the presence of interfering substances is minimal.
The choice of method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available instrumentation. It is imperative that any analytical method be validated according to ICH guidelines to ensure the generation of reliable and accurate data.
References
Assessing the Selectivity of 8-Chloroxanthine for Adenosine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of 8-Chloroxanthine for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Due to the limited availability of direct, quantitative binding data for this compound across all receptor subtypes in publicly accessible literature, this guide infers its likely selectivity profile based on established structure-activity relationships of 8-substituted xanthine derivatives. To provide a robust comparative context, we present experimental data for well-characterized non-selective and selective adenosine receptor antagonists.
Introduction to 8-Substituted Xanthines and Adenosine Receptors
Xanthine derivatives, such as caffeine and theophylline, are classic non-selective antagonists of adenosine receptors. The xanthine core structure has been extensively modified to explore and enhance selectivity for the different adenosine receptor subtypes. The substituent at the 8-position of the xanthine ring plays a pivotal role in determining both the potency and selectivity of these compounds. Generally, bulky substituents at the 8-position are crucial for optimal receptor binding.[1] Modifications at this position have led to the development of highly selective antagonists for the A1 and A2A receptors.[1][2][3]
Comparative Analysis of Adenosine Receptor Antagonists
To contextualize the potential selectivity of this compound, the following table summarizes the binding affinities (Ki values in nM) of several key adenosine receptor antagonists. These compounds range from non-selective to highly selective for specific subtypes, providing a benchmark for comparison.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 | Non-selective |
| Theophylline | 11,000 | 4,300 | 13,000 | >100,000 | Non-selective |
| DPCPX | 0.46 - 3.9 | 130 - 340 | 50 | 4000 | A1-selective[4][5][6][7] |
| ZM241385 | 255 | 0.8 - 1.4 | 50 - 62 | >10,000 | A2A-selective[8][9][10][11] |
| SCH-58261 | 287 | 1.3 | 5,000 | >10,000 | A2A-selective[10][12][13] |
| MRS 1754 | 403 (human), 16.8 (rat) | 503 (human), 612 (rat) | 1.97 | 570 | A2B-selective[14][15][16] |
| CGS 15943 | 3.5 | 4.2 | 16 - 44 | 51 - 95 | Non-selective (A1/A2A/A2B)[10][17][18][19][20] |
Note: Ki values can vary between species and experimental conditions. The data presented is a representative range from the available literature.
Inferred Selectivity Profile of this compound
Based on the structure-activity relationships of 8-substituted xanthines, the presence of a halogen, such as chlorine, at the 8-position is expected to confer a degree of selectivity, likely favoring the A1 and A2A receptors over the A2B and A3 subtypes. The relatively small and electronegative nature of the chloro group, in comparison to the bulky cycloalkyl or aryl groups that often confer high A1 or A2A selectivity respectively, suggests that this compound is likely to be a moderately potent, non-selective antagonist at A1 and A2A receptors, with lower affinity for A2B and A3 receptors. However, without direct experimental data, this remains a well-founded hypothesis.
Experimental Protocols
To empirically determine the selectivity profile of this compound, a radioligand competition binding assay is the standard method.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand: A high-affinity, subtype-selective radiolabeled antagonist. Examples include:
-
A1: [3H]DPCPX
-
A2A: [3H]ZM241385 or [3H]SCH-58261
-
A2B: [3H]MRS 1754
-
A3: [125I]AB-MECA
-
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist (e.g., CGS 15943) or the unlabeled version of the radioligand.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include wells for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of the non-specific binding control).
-
Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further clarify the experimental and biological context, the following diagrams illustrate the radioligand binding assay workflow and the canonical signaling pathways of adenosine receptors.
References
- 1. De novo analysis of receptor binding affinity data of xanthine adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ZM 241385 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 10. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists | MDPI [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 14. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Characterization of the binding of a novel nonxanthine adenosine antagonist radioligand, [3H]CGS 15943, to multiple affinity states of the adenosine A1 receptor in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. CGS 15943 | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 20. medchemexpress.com [medchemexpress.com]
Navigating the Blood-Brain Barrier: A Comparative Guide to the In Vitro Permeability of Xanthine Analogs
For researchers, scientists, and drug development professionals, understanding the ability of compounds to cross the blood-brain barrier (BBB) is a critical step in the development of neurotherapeutics. This guide provides a comparative analysis of the in vitro BBB permeability of three common xanthine analogs: caffeine, theophylline, and theobromine. The data presented is supported by experimental findings from various in vitro models, offering insights into their potential for central nervous system (CNS) activity.
The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The permeability of this barrier is a key determinant of a drug's efficacy in treating neurological disorders. In vitro models are invaluable tools for the early-stage assessment of a compound's ability to penetrate the BBB.
Comparative Permeability of Xanthine Analogs
The following table summarizes the in vitro blood-brain barrier permeability of caffeine, theophylline, and theobromine, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses an artificial membrane mimicking the BBB. A higher Papp value generally indicates greater permeability.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| Caffeine | 1,3,7-trimethylxanthine | 194.19 | ~11[1] | High[2] |
| Theophylline | 1,3-dimethylxanthine | 180.16 | Medium | Medium |
| Theobromine | 3,7-dimethylxanthine | 180.16 | Low to Medium | Low to Medium |
Note: The Papp value for caffeine was obtained from a study using porcine sublingual membranes, which can serve as an indicator of BBB permeability. The classifications for theophylline and theobromine are based on qualitative and in silico data suggesting their ability to cross the BBB, though specific and directly comparable experimental Papp values are less readily available in the literature.
Caffeine, a well-known CNS stimulant, consistently demonstrates high permeability across in vitro BBB models and is often used as a positive control for compounds that cross the barrier via passive diffusion[2]. Its lipophilic nature and small molecular size contribute to its efficient passage.
Theophylline and theobromine, both structurally similar to caffeine, are also known to cross the blood-brain barrier. In silico analyses have predicted that both 1,3-dimethylxanthine (theophylline) and 3,7-dimethylxanthine (theobromine) can cross the BBB through passive diffusion. However, experimental in vitro studies providing direct comparative Papp values are limited. One study using a Franz cell setup classified both caffeine and theophylline as "medium-permeable compounds," suggesting their permeability is within a comparable range. Theobromine is also confirmed to cross the BBB, though its permeability is generally considered to be lower than that of caffeine.
Experimental Protocols: The PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, non-cell-based in vitro model used to predict the passive permeability of compounds across the BBB[3][4][5]. The assay relies on an artificial membrane composed of lipids that mimic the composition of the brain capillary endothelial cells.
A detailed protocol for a typical PAMPA-BBB assay is as follows:
-
Preparation of the Donor and Acceptor Plates: The assay is performed in a 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate[3]. The filter membrane of the donor plate, typically made of polyvinylidene fluoride (PVDF), is coated with a lipid solution, such as porcine brain lipid in dodecane, to form the artificial BBB membrane[6]. The acceptor plate is filled with a buffer solution, often phosphate-buffered saline (PBS) at pH 7.4, to mimic the brain interstitial fluid[6].
-
Compound Preparation and Addition: The test compounds, including the xanthine analogs and control substances, are dissolved in a suitable solvent (e.g., DMSO) and then diluted in PBS to the desired final concentration in the donor wells[3].
-
Incubation: The donor plate is then placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated at a controlled temperature (e.g., 25°C) for a specific duration, typically ranging from 4 to 20 hours, to allow the compounds to diffuse from the donor to the acceptor compartment[3][6].
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS)[6].
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA / (Area × Time)) × ([Drug]acceptor / [Drug]donor)
Where:
-
VA is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
[Drug]acceptor is the concentration of the drug in the acceptor well.
-
[Drug]donor is the initial concentration of the drug in the donor well.
-
Experimental Workflow
The following diagram illustrates the general workflow of a PAMPA-BBB experiment for assessing the permeability of xanthine analogs.
Signaling Pathways and Logical Relationships
While the PAMPA-BBB assay primarily assesses passive diffusion and does not directly elucidate signaling pathways, the ability of xanthine analogs to cross the BBB is a prerequisite for their interaction with CNS targets. The primary mechanism of action for xanthines in the brain is the antagonism of adenosine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. paralab.es [paralab.es]
- 6. 2.9. Blood-Brain Barrier Permeation Assay (PAMPA) [bio-protocol.org]
evaluation of different synthetic routes for 8-Chloroxanthine production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of different synthetic routes for the production of 8-Chloroxanthine (also known as 8-chloro-1,3-dimethylxanthine), a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction efficiency, product purity, and the use of hazardous materials, with supporting experimental data and detailed protocols.
Comparison of Synthetic Routes
Three primary synthetic routes for the production of this compound are prevalent in the literature and industrial practice. These routes start from readily available xanthine derivatives: theophylline and caffeine, or through the versatile Traube synthesis.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| Route 1a | Theophylline | N-Chlorosuccinimide (NCS), Water | 88 - 90[1][2] | > 99 (HPLC)[1][2] | Environmentally friendly (uses water as solvent), high purity, avoids highly toxic reagents.[1] | Requires careful control of pH. |
| Route 1b | Theophylline | Chlorine (Cl2), Chlorinated Solvents (e.g., 1,2-dichloroethane) | 88 - 91[2][3] | ~98.5 (HPLC)[2][3] | High yield. | Uses toxic and environmentally harmful chlorinated solvents and corrosive chlorine gas.[3] |
| Route 2 | Caffeine | Chlorine (Cl2), Iodine (catalyst), Nitrobenzene (solvent) | 62 - 65[4][5] | Not explicitly stated, requires significant purification. | Utilizes a common starting material. | Lower yield, uses highly toxic nitrobenzene, involves a multi-step process including hydrolysis.[4][5] |
| Route 3 | 5,6-diamino-1,3-dimethyluracil | Chloroacetic acid or other chlorinating agents | Generally high for 8-substituted xanthines, specific data for this compound is less reported. | Dependent on cyclization conditions. | Versatile for synthesizing various 8-substituted xanthines.[6][7] | Starting material may not be as readily available as theophylline or caffeine. |
Experimental Protocols
Route 1a: Chlorination of Theophylline with N-Chlorosuccinimide (NCS) in Water
This method is an environmentally friendly and high-yielding procedure for the synthesis of this compound.[1][2]
Materials:
-
Theophylline
-
N-Chlorosuccinimide (NCS)
-
Sodium Hydroxide (NaOH) solution (5%)
-
Hydrochloric Acid (HCl) solution (10%)
-
Water
Procedure:
-
Dissolve theophylline in water in a reaction vessel and heat the mixture to 50-80°C with stirring to achieve dissolution.[1][2]
-
Slowly add N-chlorosuccinimide to the theophylline solution over a period of 60-120 minutes, while maintaining the temperature and a pH between 6 and 7. The molar ratio of theophylline to NCS should be approximately 1:1 to 1:1.3.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC). Continue the reaction for an additional 60-120 minutes after the addition of NCS is complete, or until the starting material is consumed.[1][2]
-
Cool the reaction mixture to room temperature to allow the crude this compound to precipitate.
-
Filter the crude product and wash it with water.
-
For purification, dissolve the crude product in a 5% NaOH solution by warming to 60-80°C.
-
Cool the solution to room temperature and then adjust the pH to 3-3.5 with 10% HCl to precipitate the purified this compound as a white solid.[1][2]
-
Filter the purified product, wash with water, and dry.
Route 1b: Chlorination of Theophylline with Chlorine Gas
This traditional method employs chlorine gas in a chlorinated solvent.[3]
Materials:
-
Theophylline
-
1,2-dichloroethane (or other chlorinated solvent)
-
Thionyl chloride
-
Chlorine gas (Cl2)
-
Sodium Hydroxide (NaOH) solution (5%)
-
Sulfuric Acid (10%)
Procedure:
-
In a suitable reactor, suspend theophylline in anhydrous 1,2-dichloroethane.
-
Slowly add a small amount of thionyl chloride at room temperature (20-30°C) and stir for approximately 10 minutes.[3]
-
Introduce dry chlorine gas into the reaction mixture. The reaction temperature should be maintained between 10-40°C.[3]
-
After the reaction is complete (monitored by HPLC), the intermediate 7,8-dichlorotheophylline is formed.
-
The reaction mixture is then subjected to a dechlorination step, followed by treatment with a 5% aqueous sodium hydroxide solution.[3]
-
The mixture is heated to 75-80°C and stirred. After cooling to below 30°C, the pH is adjusted to 3-3.5 with 10% sulfuric acid to precipitate the this compound.[3]
-
The product is then collected by filtration, washed, and dried.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized this compound can be determined using a reversed-phase HPLC method.
Typical HPLC Conditions:
-
Column: C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate with glacial acetic acid) and acetonitrile (e.g., 75:25, v/v).[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 229 nm[9]
-
Injection Volume: 20 µL
Visualizing the Synthetic Pathways and Biological Context
Synthetic Routes Overview
The following diagram illustrates the primary synthetic pathways to this compound.
Caption: Primary synthetic routes to this compound.
Experimental Workflow for Synthesis via Theophylline (Route 1a)
This diagram outlines the key steps in the environmentally preferred synthesis of this compound from theophylline.
Caption: Workflow for this compound synthesis from theophylline.
This compound in Adenosine Receptor Signaling
This compound, like other xanthine derivatives, functions as an antagonist at adenosine receptors. This antagonism leads to a stimulant effect on the central nervous system.[10][11][12][13][14]
Caption: this compound as an adenosine receptor antagonist.
References
- 1. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 2. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 3. CN102875553A - Preparation process for 8-chlorotheophylline and intermediate 7,8-dichlorotheophylline thereof - Google Patents [patents.google.com]
- 4. Improved preparation process of 8-chlorotheophylline - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN100467470C - An improved process for the preparation of 8-chlorophylline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8-Azaxanthine derivatives as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Chloroxanthine: A Guide for Laboratory Professionals
This document provides essential safety and logistical procedures for the proper disposal of 8-Chloroxanthine (also known as 1,3-dimethyl-8-chloroxanthine), a chlorinated xanthine derivative used in research and pharmaceutical development. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
As a chlorinated organic compound, this compound is classified as a hazardous substance and must be managed as hazardous waste from the point of generation through final disposal.[1][2] It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[3][4] Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical and its waste.[1][4]
Key Disposal and Handling Parameters
The following table summarizes the critical parameters for managing this compound waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated (Chlorinated) Organic Solid Waste | [5][6][7] |
| Primary Disposal Route | Collection by certified hazardous waste contractor for high-temperature incineration. | [3][8] |
| In-Lab Storage | Designated, clearly labeled, and sealed waste containers stored in a Satellite Accumulation Area (SAA). | [2][9] |
| Container Type | Chemically resistant, leak-proof container with a secure lid (e.g., high-density polyethylene). | [5][9] |
| Container Labeling | Must be clearly marked with the words "Hazardous Waste" and the chemical name "this compound". | [2] |
| Spill Cleanup | Use dry cleanup methods; avoid generating dust. Collect spilled material in a labeled container for disposal. | [1][9] |
| Empty Container Prep | Triple-rinse with a suitable solvent; collect the first rinsate as hazardous liquid waste. Deface original label. | [7][9] |
| Prohibited Actions | Do not dispose of in regular trash. Do not dispose of down the drain. Do not mix with non-halogenated waste. | [6][9] |
**Experimental Protocols: Waste Handling and Spill Neutralization
Protocol 1: Routine Collection and Disposal of Solid this compound Waste
This protocol details the standard operating procedure for the collection of solid this compound waste generated during routine laboratory experiments.
-
Designation: Identify the waste material as "this compound, Halogenated Solid Waste."
-
Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated waste container. This waste must be kept separate from non-halogenated organic solvents and other incompatible waste streams to prevent dangerous reactions and ensure proper final disposal.[6][7]
-
Containerization: Place the waste into a pre-labeled, chemically compatible container with a screw-top lid. The container must be in good condition, free of cracks or residue on the exterior.[9]
-
Labeling: Ensure the container is accurately labeled with "Hazardous Waste" and "this compound."
-
Storage: Keep the waste container sealed at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[2]
-
Disposal: When the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup. Do not move the waste to other locations without authorization.[2][7]
Protocol 2: Management of Accidental Spills
This protocol provides instructions for managing minor and major spills of this compound powder.
-
Minor Spills (manageable by lab personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Control Ignition Sources: If applicable, remove any nearby sources of ignition.[9]
-
Cleanup Procedure: Use dry cleanup procedures to avoid creating airborne dust.[1] Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Collect Waste: Carefully sweep or scoop the material and place it into a suitable, labeled container for hazardous waste disposal.[1][9]
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated PPE as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after cleanup is complete.
-
-
Major Spills (requiring external assistance):
-
Evacuate: Alert all personnel in the area to evacuate immediately.
-
Contact Emergency Responders: From a safe location, contact your institution's emergency responders or EHS department.[1]
-
Provide Information: Inform them of the location and nature of the hazard (spill of this compound, a hazardous chlorinated organic solid).[1]
-
Restrict Access: Prevent unauthorized personnel from entering the spill area until the emergency response team arrives.
-
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for handling different waste streams of this compound in the laboratory.
Caption: Decision workflow for this compound waste streams.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ethz.ch [ethz.ch]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Chloroxanthine
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 8-Chloroxanthine, a compound requiring careful management in the laboratory. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
Essential Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eyes | Skin and Body | Respiratory | Hands |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles | Full-coverage lab coat | NIOSH-approved respirator with particulate filter (N95 or higher) | Nitrile or neoprene gloves (double-gloving recommended) |
| Solution Preparation and Handling | Chemical safety goggles | Full-coverage lab coat | Not generally required if handled in a certified chemical fume hood | Nitrile or neoprene gloves |
| Spill Cleanup | Chemical safety goggles and face shield | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with particulate filter | Heavy-duty nitrile or neoprene gloves |
| Waste Disposal | Chemical safety goggles | Full-coverage lab coat | Not generally required if waste is properly contained | Nitrile or neoprene gloves |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural steps for the safe handling and disposal of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation. For procedures outside of a fume hood (e.g., in a ventilated balance enclosure), ensure it is certified and functioning correctly.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and spill kit are readily accessible and operational.
Handling Protocol: From Receipt to Use
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Handle with care to avoid creating dust clouds.
-
-
Solution Preparation:
-
Add the this compound powder to the solvent slowly to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle and ensure proper ventilation.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment used in the handling of this compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management
-
Minor Spills (Powder):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills to avoid generating dust.
-
Carefully scoop the material into a labeled, sealed waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert safety personnel.
-
Restrict access to the area.
-
Follow your institution's emergency response procedures.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with non-halogenated waste.[1]
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualizing Safety Workflows
The following diagrams illustrate key procedural and logical relationships for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Hierarchy of controls applied to handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
